3-Amino-2-(4-chlorobenzyl)propanoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-3-(4-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPVJZGGWAJJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"3-Amino-2-(4-chlorobenzyl)propanoic Acid" mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 3-Amino-2-(4-chlorobenzyl)propanoic Acid
Authored by: A Senior Application Scientist
Preamble: Elucidating the Pharmacodynamics of a Novel GABAergic Compound
This technical guide provides a comprehensive analysis of the putative mechanism of action for this compound. As a compound of significant interest to researchers in neuroscience and pharmacology, understanding its molecular interactions is paramount for its potential therapeutic applications. This document synthesizes established principles of neuropharmacology with proposed experimental frameworks to offer a robust scientific narrative.
Our investigation begins with the structural similarity of this compound to the well-characterized muscle relaxant, Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid). This structural analogy forms the cornerstone of our central hypothesis: that this compound functions as a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor.
Part 1: The GABA-B Receptor - A Key Modulator of Neuronal Excitability
The GABA-B receptor is a metabotropic G protein-coupled receptor (GPCR) that plays a critical role in mediating the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2] Unlike the ionotropic GABA-A receptors, which are fast-acting chloride channels, GABA-B receptors elicit a slower and more prolonged inhibitory response.[3] Dysregulation of GABA-B receptor signaling is implicated in a variety of neurological and psychiatric disorders, making it a key therapeutic target.[2]
Molecular Architecture and Signaling Cascade
GABA-B receptors are heterodimers, composed of two subunits: GABA-B1 and GABA-B2. The binding of an agonist, such as our compound of interest, to the GABA-B1 subunit initiates a conformational change that activates the associated G protein. This activation triggers a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling pathways.[1]
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit of the activated G protein directly binds to and opens GIRK channels.[1] This leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and making it more difficult to generate an action potential.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The activated G protein also inhibits presynaptic VGCCs.[1][5] This reduces the influx of calcium ions, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of excitatory neurotransmitters like glutamate.[1][6]
The culmination of these events is a significant reduction in neuronal excitability, which underlies the therapeutic effects of GABA-B receptor agonists, such as muscle relaxation and antispasmodic activity.[7]
Visualizing the GABA-B Receptor Signaling Pathway
References
- 1. What is the mechanism of Baclofen? [synapse.patsnap.com]
- 2. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]
- 4. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 5. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Baclofen used for? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
"3-Amino-2-(4-chlorobenzyl)propanoic Acid" IUPAC name and synonyms
An In-Depth Technical Guide to 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic Acid
Authored by: A Senior Application Scientist
In the landscape of neuropharmacology and peptide chemistry, the precise arrangement of functional groups dictates biological activity. The compound 3-Amino-2-(4-chlorobenzyl)propanoic Acid presents a unique structural motif within the class of β-amino acids. A careful application of IUPAC nomenclature rules clarifies its structure as 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid . This seemingly subtle distinction in naming is critical; it separates this molecule from its more widely known structural isomers and analogues, such as the muscle relaxant Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid].
This guide provides a comprehensive technical overview of 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid, targeting researchers and drug development professionals. We will delve into its chemical identity, plausible synthetic routes based on established methodologies for β-amino acid synthesis, and its potential applications, drawing logical inferences from its structural characteristics.
Chemical Identity and Nomenclature
Correctly identifying the molecule is the foundation of any scientific exploration. The user-provided name, "this compound," describes a propanoic acid backbone with an amino group at the 3-position and a 4-chlorobenzyl group at the 2-position. This leads to the following unambiguous structure and nomenclature.
-
Systematic IUPAC Name: 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid
-
Common Synonym: this compound
-
Chirality: The C2 carbon is a chiral center, leading to (R)- and (S)-enantiomers.
-
CAS Number: The (R)-enantiomer is registered under CAS Number 1581238-31-4.[1]
It is crucial to differentiate this compound from its isomers, such as 3-Amino-3-(4-chlorophenyl)propanoic acid, where the chlorophenyl group is attached to the same carbon as the amino group. The presence of a methylene bridge between the phenyl ring and the propanoic acid backbone at the C2 position defines the unique chemical space occupied by the topic compound.
Table 1: Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₂ | BLDpharm[1] |
| Molecular Weight | 213.66 g/mol | BLDpharm[1] |
| Class | β-Amino Acid | Inferred from structure |
| Chiral Centers | 1 (at C2) | Inferred from structure |
Synthesis Strategies: A Protocol for a Novel β-Amino Acid
While specific literature detailing the synthesis of 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid is sparse, a robust synthetic protocol can be designed by adapting established methods for creating substituted β-amino acids. The Arndt-Eistert homologation of α-amino acids is a classic and reliable approach.[2] An alternative modern strategy involves the conjugate addition to α,β-unsaturated esters.
Here, we propose a logical, multi-step synthesis starting from the commercially available 4-chlorocinnamic acid. This approach offers good control over the introduction of the required functional groups.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for the target compound.
Detailed Experimental Protocol
Step 1: Esterification of 4-Chlorocinnamic Acid
-
To a solution of 4-chlorocinnamic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-chlorocinnamate.
Causality: The esterification protects the carboxylic acid and activates the alkene for conjugate addition. Methanol is a cost-effective solvent and reagent, and sulfuric acid is a standard catalyst for this transformation.
Step 2: Michael Addition of Nitromethane
-
Dissolve methyl 4-chlorocinnamate (1.0 eq) and nitromethane (1.5 eq) in THF.
-
Cool the solution to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the nitro-adduct.
Causality: DBU is a non-nucleophilic base that deprotonates nitromethane to form a nucleophile for the 1,4-conjugate (Michael) addition to the activated cinnamate ester. This step is crucial for building the carbon skeleton.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro compound (1.0 eq) in methanol.
-
Add a catalytic amount of Raney Nickel slurry.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 8-12 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate to yield the crude amino ester.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to primary amines with high yield. Raney Nickel is a standard catalyst for this transformation.
Step 4: Saponification (Hydrolysis) of the Ester
-
Dissolve the crude amino ester in a mixture of THF and water.
-
Add sodium hydroxide (1.5 eq) and stir at room temperature for 3-5 hours.
-
Monitor the reaction by TLC. Once complete, acidify the mixture to pH ~6-7 with 1M HCl.
-
The product may precipitate. If so, collect by filtration. If not, extract with a suitable organic solvent or purify via ion-exchange chromatography to yield the final product, 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid.
Causality: Basic hydrolysis (saponification) cleaves the methyl ester to reveal the desired carboxylic acid. Careful neutralization then yields the zwitterionic amino acid product.
Potential Biological Activity and Applications
While no specific biological data for 2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid is readily available in published literature, its structural features allow for informed speculation on its potential roles.
As a GABA Analogue
The compound is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA). The well-known drug Baclofen, a GABA-B receptor agonist, is 4-amino-3-(4-chlorophenyl)butanoic acid. While the subject molecule of this guide is a β-amino acid and not a γ-amino acid like Baclofen, the presence of the 4-chlorophenyl moiety and the amino acid structure suggests a potential, though unconfirmed, interaction with GABAergic systems. Experimental validation via receptor binding assays would be required to confirm any activity at GABA-A or GABA-B receptors.
Caption: Hypothesized interaction with the GABA-B receptor.
In Peptidomimetics
β-amino acids are of significant interest in medicinal chemistry as building blocks for peptidomimetics.[2][3] Peptides incorporating β-amino acids often exhibit enhanced resistance to enzymatic degradation by proteases compared to their natural α-amino acid counterparts. This leads to improved pharmacokinetic profiles and longer in vivo half-lives. The title compound could be used to synthesize novel peptides with constrained conformations, potentially leading to high-affinity ligands for various biological targets.
Conclusion and Future Directions
2-(Aminomethyl)-3-(4-chlorophenyl)propanoic acid is a unique β-amino acid with potential for applications in neuroscience and medicinal chemistry. While specific experimental data on this compound is limited, its structural relationship to known neuroactive compounds and its nature as a non-natural amino acid make it a compelling target for further investigation. The synthetic pathway proposed herein provides a viable route for its preparation, enabling future studies into its biological activity. Researchers in drug development are encouraged to consider this and similar scaffolds for the creation of novel therapeutics with enhanced stability and unique pharmacological profiles.
References
Biological activity of "3-Amino-2-(4-chlorobenzyl)propanoic Acid"
An In-Depth Technical Guide to the Biological Activity of 3-Amino-2-(4-chlorobenzyl)propanoic Acid: A Structural Analogue of Baclofen
Executive Summary
This compound is a novel compound sharing significant structural homology with Baclofen, a well-established agonist of the γ-aminobutyric acid (GABA) type B receptor (GABA-B) and a clinically vital muscle relaxant.[1][2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its modulation is a cornerstone of treatment for numerous neurological disorders, including spasticity, epilepsy, and anxiety.[3][4] The structural similarity of this compound to Baclofen posits the GABA-B receptor as its most probable biological target. However, subtle molecular modifications in GABA analogues can dramatically alter their pharmacological profile, potentially shifting activity from agonism to antagonism or inducing novel subtype selectivity.
This technical guide provides a comprehensive framework for the systematic evaluation of this compound. It is designed for researchers, medicinal chemists, and drug development professionals. This document outlines the postulated mechanism of action, details robust in vitro methodologies for receptor binding and functional characterization, and presents validated in vivo protocols to assess its physiological effects as a potential CNS-active agent. The narrative emphasizes the causal logic behind experimental design, ensuring a rigorous and scientifically sound investigation into the compound's therapeutic potential.
Introduction and Chemical Profile
The therapeutic landscape of neurological disorders is heavily influenced by agents that modulate the GABAergic system.[3] GABA analogues, synthetic compounds designed to mimic the action of endogenous GABA, have been successfully developed into anticonvulsants, anxiolytics, and muscle relaxants.[5] Among these, Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) stands out as a specific and potent agonist for the GABA-B receptor, exerting its effects by inhibiting both monosynaptic and polysynaptic reflexes at the spinal level.[1][6]
Chemical Identity of the Target Compound:
| Property | Value | Source |
| IUPAC Name | 3-amino-2-(4-chlorophenyl)propanoic acid | [7] |
| Molecular Formula | C₉H₁₀ClNO₂ | [7] |
| Molecular Weight | 199.63 g/mol | [7] |
| Synonyms | 2-(4-chlorophenyl)-beta-alanine | [7] |
The critical distinction lies in the carbon backbone. While Baclofen is a substituted butanoic acid, this compound is a substituted propanoic acid (a β-alanine derivative). This isomeric difference, specifically the placement of the chlorophenyl moiety, is predicted to have profound implications for its interaction with the GABA-B receptor binding pocket.
Postulated Mechanism of Action: Targeting the GABA-B Receptor
The primary hypothesis is that this compound functions as a ligand for the GABA-B receptor. GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the CNS.[8][9]
GABA-B Receptor Signaling Cascade: Upon activation by an agonist, the GABA-B receptor initiates a downstream signaling cascade via its associated G-proteins (Gi/Go):
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[10]
-
Modulation of Ion Channels:
This cascade culminates in a reduction of neuronal excitability. The potential of our target compound to be an agonist, antagonist, or allosteric modulator at this receptor is the central question of this investigation.
References
- 1. DailyMed - baclofen- Baclofen tablet [dailymed.nlm.nih.gov]
- 2. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA analogue - Wikipedia [en.wikipedia.org]
- 6. Baclofen - Wikipedia [en.wikipedia.org]
- 7. 3-amino-2-(4-chlorophenyl)propanoic Acid | C9H10ClNO2 | CID 10726679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Amino-2-(4-chlorobenzyl)propanoic Acid
Introduction: The Significance of a Baclofen Precursor
3-Amino-2-(4-chlorobenzyl)propanoic acid is a key synthetic intermediate in the pharmaceutical industry, primarily recognized as a direct precursor to Baclofen. Baclofen is a muscle relaxant and antispasmodic agent that acts as an agonist for the GABAB receptors in the central nervous system. Its therapeutic applications in managing conditions like multiple sclerosis and spinal cord injuries underscore the importance of efficient and reliable synthetic routes to its core structure. This document provides a comprehensive, three-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The methodology is built upon established chemical transformations, emphasizing safety, reproducibility, and a mechanistic understanding of each step.
Overall Synthetic Scheme
The synthesis proceeds through a three-step sequence, beginning with commercially available starting materials. The workflow is designed to be logical and efficient, building the carbon skeleton and introducing the required functional groups sequentially.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Reagents
Proper preparation and handling of all materials are critical for the success and safety of this synthesis.
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chlorobenzaldehyde | Reagent | Sigma-Aldrich | Purity ≥98% |
| Nitromethane | ACS Reagent | Fisher Scientific | Purity ≥96% |
| Diethyl malonate | ReagentPlus® | Sigma-Aldrich | Purity ≥99% |
| Sodium ethoxide | Reagent | Cole-Parmer | Handle under inert atmosphere |
| Ethanol (Absolute) | Anhydrous | Multiple | Used as solvent |
| Raney® Nickel 2800 | Slurry in water | Sigma-Aldrich | Active catalyst, handle with care |
| Hydrochloric acid | ACS Reagent, 37% | Fisher Scientific | Corrosive |
| Dichloromethane (DCM) | ACS Reagent | Multiple | For extraction |
| Sodium sulfate (anhydrous) | Reagent | Multiple | For drying organic layers |
| Diethyl ether | ACS Reagent | Multiple | For washing/precipitation |
| Celite® 545 | N/A | Sigma-Aldrich | Filter aid |
Experimental Protocols
Step 1: Knoevenagel Condensation to Synthesize 1-Chloro-4-(2-nitrovinyl)benzene
This step involves the base-catalyzed condensation of an aldehyde with an active methylene compound, in this case, nitromethane. The reaction proceeds via an initial aldol-type addition followed by dehydration to yield the nitroalkene.
Procedure:
-
To a solution of 4-chlorobenzaldehyde (14.0 g, 0.1 mol) in 100 mL of methanol, add nitromethane (6.1 g, 0.1 mol).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Acidify the mixture by slowly pouring it into a beaker containing 200 mL of cold 2 M hydrochloric acid with vigorous stirring.
-
A yellow precipitate of 1-chloro-4-(2-nitrovinyl)benzene will form.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired nitroalkene.
Expected Yield: 85-90% Appearance: Bright yellow solid
Step 2: Michael Addition of Diethyl Malonate
This reaction is a classic Michael 1,4-addition, where the enolate of diethyl malonate acts as a nucleophile, attacking the β-carbon of the electron-deficient nitroalkene.[1][2] This is a crucial carbon-carbon bond-forming step.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving sodium (2.3 g, 0.1 mol) in 50 mL of absolute ethanol. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
To the sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise at room temperature.
-
Add a solution of 1-chloro-4-(2-nitrovinyl)benzene (18.3 g, 0.1 mol), from Step 1, in 50 mL of ethanol.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, pour the mixture into 200 mL of ice-water and acidify with dilute hydrochloric acid until the solution is neutral.
-
An oily product, diethyl 2-((4-chlorophenyl)(nitro)methyl)malonate, will separate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product as a viscous oil. This intermediate is often used in the next step without further purification.
Expected Yield: 80-85% (crude) Appearance: Pale yellow oil
Step 3: Catalytic Reduction, Hydrolysis, and Decarboxylation
This final step is a one-pot transformation involving three distinct reactions. First, the nitro group is selectively reduced to a primary amine using catalytic hydrogenation. Subsequently, the acidic conditions and heat promote the hydrolysis of the two ester groups to carboxylic acids, followed by the decarboxylation of the resulting malonic acid derivative to yield the final product.
Procedure:
-
Dissolve the crude diethyl 2-((4-chlorophenyl)(nitro)methyl)malonate (0.1 mol) from Step 2 in 150 mL of methanol.
-
Carefully add Raney® Nickel (approximately 5 g of a 50% slurry in water) to the solution. Caution: Raney Nickel is pyrophoric and must be handled with extreme care, always kept wet.[3][4]
-
Hydrogenate the mixture in a Parr apparatus or a similar hydrogenation setup under a hydrogen pressure of 50 psi.
-
Stir the reaction at room temperature until the hydrogen uptake ceases (typically 4-6 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry as it can ignite in air. Wash the filter cake with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
To the residue, add 150 mL of 6 M hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and then with cold diethyl ether.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Expected Yield: 60-70% (from the malonate adduct) Appearance: White crystalline solid
Characterization
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| Melting Point | ~206-208 °C (decomposes) |
| ¹H NMR (D₂O) | δ 7.3-7.4 (m, 4H, Ar-H), 3.0-3.3 (m, 3H, CH₂-N and CH-Ar), 2.8-2.9 (m, 2H, CH₂-Ar) |
| ¹³C NMR (D₂O) | δ 178.1, 138.2, 132.5, 130.9, 129.2, 48.5, 45.1, 36.8 |
Safety and Handling
This protocol involves the use of hazardous materials and requires strict adherence to safety procedures in a well-ventilated fume hood.
-
4-Chlorobenzaldehyde: Harmful if swallowed and causes skin and serious eye irritation.[5][6][7]
-
Nitromethane: Flammable liquid and vapor. Harmful if swallowed and may cause cancer.[1][8][9] Heating may cause an explosion.
-
Sodium Ethoxide: Flammable solid that reacts violently with water.[10][11][12] Causes severe skin burns and eye damage. Must be handled under an inert atmosphere.
-
Diethyl Malonate: Causes serious eye irritation.[13][14][15]
-
Raney® Nickel: Pyrophoric solid, catches fire spontaneously if exposed to air when dry.[3][16] Handle as a slurry in water and never allow it to dry.
-
Hydrochloric Acid: Corrosive liquid causing severe skin burns and eye damage.[17][18][19] May cause respiratory irritation.
-
Hydrogen Gas: Extremely flammable. The hydrogenation step should be conducted in a specialized apparatus designed for high-pressure reactions.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Emergency eyewash and safety shower facilities should be readily accessible.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure the reaction is stirred efficiently. Control temperature carefully during base addition. Wash the product with minimal cold solvent to avoid loss. |
| Incomplete Michael addition (Step 2) | Inactive base or insufficient reaction time/temperature. | Use freshly prepared or properly stored sodium ethoxide. Ensure anhydrous conditions. Monitor the reaction by TLC to confirm completion. |
| Incomplete reduction in Step 3 | Inactive catalyst or insufficient hydrogen pressure. | Use a fresh batch of active Raney® Nickel. Ensure the system is properly sealed and pressurized. |
| Product is an intractable oil | Presence of impurities or incomplete hydrolysis/decarboxylation. | Ensure the final reflux in HCl is carried out for a sufficient duration. Purify by recrystallization, potentially trying different solvent systems. |
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. health.state.mn.us [health.state.mn.us]
- 3. nj.gov [nj.gov]
- 4. oakwoodchemical.com [oakwoodchemical.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 4-Chlorobenzaldehyde CAS 104-88-1 | 802453 [merckmillipore.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nj.gov [nj.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com [carlroth.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Raney -Nickel SDS - Download & Subscribe for Updates [sdsmanager.com]
- 17. chemsupply.com.au [chemsupply.com.au]
- 18. ineos.com [ineos.com]
- 19. fishersci.com [fishersci.com]
Enantioselective synthesis of "3-Amino-2-(4-chlorobenzyl)propanoic Acid"
An Application Guide to the Enantioselective Synthesis of 3-Amino-2-(4-chlorobenzyl)propanoic Acid: Protocols and Mechanistic Insights
Introduction: The Significance of Chiral Purity
This compound is a critical chiral building block in modern medicinal chemistry. Its primary significance lies in its role as the direct precursor to (R)-Baclofen, a potent and selective agonist of the GABA-B receptor. Baclofen is a clinically essential muscle relaxant used to treat spasticity associated with conditions like multiple sclerosis and spinal cord injuries. The pharmacological activity of Baclofen resides almost exclusively in its (R)-enantiomer, while the (S)-enantiomer is significantly less active and can contribute to off-target effects. Consequently, the development of efficient, scalable, and highly stereocontrolled methods for the synthesis of enantiopure (R)-3-Amino-2-(4-chlorobenzyl)propanoic acid is a paramount objective for pharmaceutical development and manufacturing.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deep, mechanistic understanding of the key enantioselective strategies employed in the synthesis of this vital intermediate. We will explore field-proven methodologies, including organocatalytic reactions, chiral auxiliary-based approaches, and asymmetric hydrogenations, offering detailed, step-by-step protocols and explaining the causal factors behind experimental design choices.
Strategy 1: Organocatalytic Asymmetric Michael Addition
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of often toxic or expensive heavy metals. For the synthesis of the Baclofen precursor, an asymmetric Michael addition of a malonate equivalent to a nitro-styrene derivative offers a direct and efficient route. Low loadings of a chiral hydrogen-bonding catalyst can effectively control the stereochemical outcome of the carbon-carbon bond formation.[1][2]
Scientific Rationale & Mechanism
This approach typically utilizes a bifunctional organocatalyst, such as a thiourea or squaramide derived from a chiral scaffold (e.g., L-proline). The catalyst operates by forming hydrogen bonds with both the electrophile (the nitrostyrene) and the nucleophile (the dithiomalonate). This dual activation brings the reactants into a highly organized, chiral transition state. The catalyst's chiral environment sterically shields one face of the nitrostyrene, forcing the nucleophile to attack from the opposite, less-hindered face, thereby inducing high enantioselectivity. The "on water" conditions mentioned in some literature can surprisingly enhance both reaction rates and selectivity, potentially due to hydrophobic effects that promote the association of the reactants around the catalyst.[1][2]
Caption: Workflow for Organocatalytic Michael Addition.
Experimental Protocol: Organocatalytic Synthesis of a Baclofen Precursor
This protocol is a representative example based on organocatalytic additions to nitrostyrenes.[1][2]
Materials and Reagents:
| Reagent | Supplier | Purity | CAS Number |
| 1-chloro-4-(2-nitrovinyl)benzene | Sigma-Aldrich | 97% | 2235-46-3 |
| Bis(phenylthio)methane | TCI | >98% | 3485-06-1 |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | Sigma-Aldrich | 99% | 112068-01-6 |
| Toluene | Fisher Scientific | Anhydrous | 108-88-3 |
| Sodium Bicarbonate (NaHCO₃) | EMD Millipore | ACS Grade | 144-55-8 |
Procedure:
-
Catalyst Preparation (if required): Prepare the desired bifunctional organocatalyst (e.g., a thiourea derivative of the aminocatalyst) according to established literature procedures.
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., 0.01 mmol, 1 mol%).
-
Addition of Reactants: Add 1-chloro-4-(2-nitrovinyl)benzene (1.0 mmol, 1.0 equiv) and bis(phenylthio)methane (1.2 mmol, 1.2 equiv).
-
Solvent and Conditions: Add anhydrous toluene (5 mL). If performing an "on water" reaction, add a small amount of water (e.g., 0.5 mL). Stir the reaction mixture at room temperature (20-25 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system until the starting nitrostyrene is consumed (typically 24-48 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the Michael adduct.
-
Conversion to Target Molecule: The resulting nitro-dithioacetal adduct is then converted to this compound through a multi-step sequence involving reduction of the nitro group (e.g., with Raney Nickel and H₂) and hydrolysis of the thioacetal and subsequent ester groups.
-
Chiral Analysis: Determine the enantiomeric excess (e.e.) of the purified adduct using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H column).
Strategy 2: Chiral Auxiliary-Mediated Aldol Reaction
The use of a covalently bonded chiral auxiliary is a robust and reliable method for controlling stereochemistry. The Evans' asymmetric aldol reaction is a classic, powerful example that allows for the construction of the C2-C3 bond with high diastereoselectivity.[3] The auxiliary is later cleaved and can be recovered, making the process efficient.
Scientific Rationale & Mechanism
In this strategy, a chiral oxazolidinone, derived from a natural amino acid, is acylated with an N-protected glycine. The resulting imide is converted to its titanium enolate using a Lewis acid like TiCl₄ and a hindered base (e.g., DIPEA).[3] The chiral auxiliary blocks one face of the enolate. The titanium atom chelates to the carbonyl oxygens, creating a rigid, six-membered ring transition state. The 4-chlorobenzaldehyde electrophile can only approach from the less sterically hindered face, resulting in a highly diastereoselective aldol addition. Subsequent removal of the auxiliary reveals the chiral amino alcohol functionality.
Caption: Logical workflow of the Evans' Asymmetric Aldol strategy.
Experimental Protocol: Evans' Asymmetric Aldol Synthesis
This protocol is a representative example based on the Evans' methodology.[3]
Materials and Reagents:
| Reagent | Supplier | Purity | CAS Number |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Sigma-Aldrich | 99% | 102029-44-7 |
| N-Boc-glycine | Acros Organics | 99% | 4530-20-5 |
| Titanium(IV) chloride (TiCl₄) | Sigma-Aldrich | 1.0 M in DCM | 7550-45-0 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | ≥99.5% | 7087-68-5 |
| 4-Chlorobenzaldehyde | Alfa Aesar | 98% | 104-88-1 |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous | 75-09-2 |
Procedure:
-
Acylation: Dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous THF. Cool to 0 °C and add n-BuLi (1.05 equiv). In a separate flask, convert N-Boc-glycine to its acid chloride using oxalyl chloride. Add the freshly prepared acid chloride to the lithium salt of the auxiliary and allow the reaction to warm to room temperature. Purify the resulting N-acyl oxazolidinone by chromatography.
-
Aldol Reaction: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.
-
Enolization: Add TiCl₄ (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv). Stir the resulting deep red solution for 30 minutes.
-
Aldehyde Addition: Add a solution of 4-chlorobenzaldehyde (1.2 equiv) in DCM dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to isolate the syn-aldol adduct.
-
Auxiliary Cleavage: Dissolve the purified adduct in a 3:1 mixture of THF and water. Cool to 0 °C and add aqueous hydrogen peroxide (4 equiv), followed by lithium hydroxide (2 equiv). Stir vigorously for 4 hours. Quench with sodium sulfite, acidify, and extract the product. The chiral auxiliary can be recovered from the organic layer.
-
Analysis: Confirm the structure by NMR and MS. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture.
Strategy 3: Asymmetric Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation are highly efficient methods for the enantioselective reduction of prochiral double bonds, such as C=C or C=N bonds. Using well-defined chiral ruthenium catalysts, developed by Noyori and others, provides a direct route to chiral amines and alcohols with excellent enantioselectivity.[4]
Scientific Rationale & Mechanism
The process involves a prochiral substrate, such as an α,β-unsaturated carboxylic acid or an imino ester derived from a keto-acid. The catalyst is typically a Ru(II) complex coordinated to a chiral diamine ligand (like TsDPEN) and an arene ligand. In transfer hydrogenation, a hydrogen donor like a formic acid/triethylamine azeotrope is used.[4] The precatalyst is activated to form a ruthenium hydride species. The substrate coordinates to the metal center, and the hydride is delivered to one face of the double bond in a highly stereoselective manner, guided by the chiral ligand environment. The product then dissociates, and the catalyst is regenerated to continue the cycle.
Caption: Catalytic cycle for Asymmetric Transfer Hydrogenation.
Experimental Protocol: Asymmetric Reduction of a Prochiral Precursor
This protocol describes a general procedure for the asymmetric transfer hydrogenation of an imine precursor.
Materials and Reagents:
| Reagent | Supplier | Purity | CAS Number |
| Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate | Custom Synthesis | - | - |
| Ammonium Acetate | Sigma-Aldrich | ≥98% | 631-61-8 |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | Strem Chemicals | 98% | 192139-90-5 |
| Formic acid / Triethylamine (5:2 azeotrope) | Sigma-Aldrich | - | - |
| Isopropanol (IPA) | Fisher Scientific | HPLC Grade | 67-63-0 |
Procedure:
-
Substrate Synthesis: Prepare the corresponding β-keto ester, which can be converted to a prochiral enamine or imine in situ or as a separate step. For example, by reductive amination.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the prochiral substrate (1.0 mmol, 1.0 equiv) in isopropanol (5 mL).
-
Catalyst and H-Source Addition: Add the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.005 mmol, 0.5 mol%). Add the formic acid/triethylamine azeotropic mixture (2.0 mL).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification and Hydrolysis: Purify the resulting chiral amino ester by column chromatography. Subsequent hydrolysis of the ester group (e.g., with aqueous HCl) will yield the final target molecule, this compound, as its hydrochloride salt.
-
Chiral Analysis: Determine the enantiomeric excess of the amino ester product by chiral HPLC or chiral GC.
Summary of Methodologies
| Strategy | Key Principle | Advantages | Potential Challenges |
| Organocatalysis | Chiral catalyst creates a chiral environment via non-covalent interactions (H-bonding). | Metal-free, low catalyst loading, mild conditions. | Longer reaction times, multi-step conversion from adduct. |
| Chiral Auxiliary | Covalently attached chiral moiety directs stereochemistry. | High reliability and predictability, robust for various substrates. | Stoichiometric use of chiral auxiliary, requires attachment and cleavage steps. |
| Asymmetric Hydrogenation | Chiral metal complex delivers hydrogen stereoselectively to a prochiral double bond. | High atom economy, very high enantioselectivity, low catalyst loading. | Requires specialized pressure equipment for H₂ gas, synthesis of specific prochiral precursors. |
References
- 1. Asymmetric synthesis of (R)-baclofen and (3S,4S)-tetflupyrolimet via “on water” organocatalytic addition reactions: a tip on catalyst screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Purification of 3-Amino-2-(4-chlorobenzyl)propanoic Acid by Recrystallization: An Application Note
Abstract
This application note provides a detailed protocol for the purification of 3-Amino-2-(4-chlorobenzyl)propanoic acid via recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development to obtain a high-purity solid form of the target compound, suitable for further analytical and developmental work. The document outlines the principles of solvent selection, a step-by-step recrystallization workflow, and methods for assessing purity.
Introduction
This compound is a substituted β-amino acid. The purity of such compounds is critical for their use in pharmaceutical research and development, as impurities can significantly impact biological activity and safety profiles. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system.[2] The compound of interest should exhibit high solubility in a hot solvent and low solubility in the same solvent when cold.[3][4] This allows for the dissolution of the impure solid at an elevated temperature, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the surrounding solution, known as the mother liquor.[]
This guide provides a comprehensive, step-by-step protocol for the recrystallization of this compound, grounded in the established principles of physical organic chemistry.
Understanding the Compound and Potential Impurities
This compound possesses both a polar amino acid functionality and a non-polar chlorobenzyl group. This amphiphilic nature is a key consideration in solvent selection.[3] Potential impurities in a synthesized batch of this compound may include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, elimination), and degradation products. For instance, in the synthesis of the structurally related drug Baclofen, impurities can arise from the manufacturing process and degradation over time.[5]
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should meet the following criteria[3][4]:
-
High dissolving power for the target compound at elevated temperatures.
-
Low dissolving power for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility so they can be filtered out hot.
-
Chemical inertness ; the solvent should not react with the compound.
-
Volatility for easy removal from the purified crystals.
-
Low toxicity and cost.
Given the structure of this compound, a moderately polar solvent or a mixed-solvent system is likely to be effective. Amino acids generally have good solubility in polar solvents like water and alcohols due to their ability to form hydrogen bonds.[6] However, the presence of the non-polar chlorobenzyl group will influence its solubility in purely aqueous systems.
For the structurally similar compound Baclofen, recrystallization has been successfully performed using solvents such as acetone, water, methanol, and a water/n-propanol azeotrope, or mixtures thereof.[5][7] These provide an excellent starting point for solvent screening for this compound.
Solvent Screening Protocol
A small-scale solvent screening is highly recommended to identify the optimal solvent or solvent mixture.
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each addition.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath or on a heating block. Continue adding the solvent in small portions until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable candidate.
A mixed-solvent system is often employed when no single solvent meets all the criteria.[3] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. Common mixed-solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[8]
| Solvent System | Rationale | Expected Outcome |
| Ethanol/Water | Ethanol should dissolve the compound, particularly with heating, due to its polarity and ability to interact with the non-polar ring. Water acts as the anti-solvent. | Good for inducing crystallization of moderately polar compounds. |
| Isopropanol | A slightly less polar alcohol than ethanol, which may provide a better solubility differential between hot and cold conditions. | Potentially a good single-solvent system. |
| Acetone | A polar aprotic solvent that can be effective for compounds with moderate polarity. | May be a suitable single solvent or used in a mixture with water or a non-polar anti-solvent. |
Detailed Recrystallization Protocol
This protocol is based on the use of an ethanol/water mixed-solvent system, which is a common and effective choice for many amino acid derivatives.
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (at least two)
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum oven or desiccator
Experimental Workflow
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the primary solvent (ethanol) to its boiling point.
-
Add a minimal amount of the hot ethanol to the flask containing the crude solid while stirring and heating. Continue adding the hot solvent in small portions until the solid is completely dissolved.[7] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
While keeping the ethanol solution hot, add hot deionized water (the anti-solvent) dropwise with continuous stirring until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.
-
-
Re-dissolution:
-
To ensure the formation of well-defined crystals, add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals, as it allows the molecules to selectively arrange themselves in the crystal lattice, excluding impurities.[2]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
-
Washing:
-
Wash the crystals on the filter paper with a small amount of a cold mixture of the recrystallization solvents (e.g., a cold 50:50 ethanol/water mixture) to remove any adhering mother liquor containing dissolved impurities. Use a minimal amount of cold solvent to avoid redissolving the product.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range (typically < 2 °C). Impurities will generally cause a depression and broadening of the melting point range.
-
Chromatographic Methods (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining purity and quantifying any remaining impurities. Thin-Layer Chromatography (TLC) can be used for a rapid qualitative assessment of purity.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the purified compound and to check for the absence of signals corresponding to known impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent; incorrect solvent. | Add more hot solvent. If still insoluble, a different, more suitable solvent may be needed. |
| "Oiling out" | The solution is too concentrated; cooling is too rapid; high level of impurities. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow to cool more slowly. |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a seed crystal of the pure compound. |
| Low recovery yield | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the washing solvent is ice-cold. Ensure filtration apparatus is pre-heated for hot filtration. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust from the solid compound.
-
Handle organic solvents with care, as they are often flammable. Avoid open flames and use a heating mantle or steam bath for heating.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting the procedure.
Conclusion
Recrystallization is a powerful and accessible technique for the purification of this compound. Careful selection of the solvent system and adherence to a systematic protocol, including slow cooling, are paramount for achieving high purity and good recovery. The protocol and guidelines presented in this application note provide a robust framework for researchers to obtain high-quality material essential for downstream applications in drug discovery and development.
References
- 2. youtube.com [youtube.com]
- 3. Buy 3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid [smolecule.com]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. RU2743999C2 - Method for separation of baclofen salts - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. US20190345098A1 - Method for Resolution of Baclofen Salts - Google Patents [patents.google.com]
- 8. Tips & Tricks [chem.rochester.edu]
Application Note: Quantitative Analysis of 3-Amino-2-(4-chlorobenzyl)propanoic Acid in Biological Matrices by LC-MS/MS
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 3-Amino-2-(4-chlorobenzyl)propanoic acid, a substituted amino acid of interest in pharmaceutical and clinical research, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a structural isomer of the well-characterized muscle relaxant baclofen, this guide leverages established methodologies for related compounds to provide robust protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies detailed herein are designed to be adaptable to various biological matrices, ensuring high sensitivity, selectivity, and reproducibility for pharmacokinetic studies, drug metabolism research, and clinical monitoring.
Introduction
This compound is a small molecule with structural similarities to known pharmacologically active compounds, making its accurate quantification in biological fluids a critical aspect of preclinical and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its inherent sensitivity and selectivity.[1] This document provides a foundational framework for developing and validating a robust LC-MS/MS method for this analyte. The protocols are grounded in established principles of bioanalytical method development, with a focus on explaining the rationale behind key experimental choices to empower researchers in their method development process.
The structural similarity to baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) allows for the adaptation of existing analytical methods.[2][3] Baclofen has a molecular weight of 213.66 g/mol .[2][4] The target analyte, this compound, shares the same molecular formula (C10H12ClNO2) and molecular weight, making chromatographic separation of isomers crucial if they are co-administered or if baclofen is a potential impurity.
Analyte Properties and Predicted Mass Spectrometric Behavior
A thorough understanding of the analyte's physicochemical properties is paramount for effective method development.
| Property | Value/Prediction | Source |
| Molecular Formula | C10H12ClNO2 | - |
| Molecular Weight | 213.66 g/mol | [2][4] |
| Structure | A propanoic acid with an amino group at position 3 and a 4-chlorobenzyl group at position 2. | - |
| Predicted pKa | Acidic (carboxylic acid) and basic (amino group) functionalities suggest amphoteric nature. | General Chemical Knowledge |
| Predicted LogP | The presence of the chlorobenzyl group suggests moderate hydrophobicity. | General Chemical Knowledge |
Predicted Fragmentation Pattern
In positive ion mode, the molecule is expected to readily form a protonated molecular ion [M+H]+ at m/z 214.1. Key fragmentation pathways are predicted to involve:
-
Loss of the carboxylic acid group (-COOH) as formic acid (HCOOH): This is a common fragmentation for amino acids, resulting in a loss of 46 Da.[5]
-
Loss of the amino group (-NH2) as ammonia (NH3): A neutral loss of 17 Da.
-
Cleavage of the bond between the benzyl group and the propanoic acid backbone: This would lead to the formation of a chlorobenzyl cation.
-
Decarboxylation (-CO2): Loss of 44 Da from the carboxylic acid moiety.
Based on published data for baclofen, prominent product ions are expected at m/z 151 (loss of both NH3 and COOH) and m/z 115.
Experimental Protocols
This section details the step-by-step methodologies for the analysis of this compound.
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and ensuring robust and reproducible results.[6][7] Two common and effective methods are presented below: protein precipitation and solid-phase extraction.
This method is rapid and suitable for high-throughput analysis.
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog like baclofen-d4).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
SPE provides a cleaner extract compared to PPT and can be optimized for higher analyte concentration. A mixed-mode cation exchange SPE is recommended for this amphoteric analyte.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 100 mM phosphate buffer, pH 4).
-
Loading: Pre-treat 200 µL of plasma or serum by adding 200 µL of the equilibration buffer. Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove unretained matrix components. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analyte with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
A reversed-phase chromatographic method is suitable for retaining and separating the moderately hydrophobic analyte from endogenous matrix components.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See table below |
LC Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Predicted MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| This compound | 214.1 | 151.0 (Quantifier) | 15 |
| 214.1 | 115.0 (Qualifier) | 25 | |
| Internal Standard (e.g., Baclofen-d4) | 218.1 | 155.0 | 15 |
Note: Collision energies should be optimized for the specific instrument being used.
Workflow and Data Presentation
The overall analytical workflow is depicted in the following diagram.
Caption: Experimental workflow from sample preparation to data analysis.
Method Validation and Quality Control
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the results. Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: A calibration curve with a minimum of six non-zero standards should be prepared, and the correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% RSD) should be evaluated at a minimum of three concentration levels (low, medium, and high QC samples).
-
Matrix Effect: Assessed to ensure that ionization suppression or enhancement from the biological matrix is minimal and compensated for by the internal standard.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be evaluated.
Conclusion
This application note provides a detailed and scientifically grounded starting point for the development of a robust LC-MS/MS method for the quantification of this compound in biological matrices. By leveraging established protocols for the closely related compound baclofen and providing a clear rationale for experimental choices, researchers are well-equipped to tailor these methods to their specific needs. The successful implementation of these protocols will enable accurate and reliable data generation for critical research in drug development and clinical science.
References
- 1. iscientific.org [iscientific.org]
- 2. Enantiomeric separation of baclofen by capillary electrophoresis tandem mass spectrometry with sulfobutylether-beta-cyclodextrin as chiral selector in partial filling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated Method for the Quantification of Baclofen in Human Plasma Using Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Simultaneous Quantitation of S(+)- and R(−)-Baclofen and Its Metabolite in Human Plasma and Cerebrospinal Fluid using LC–APCI–MS/MS: An Application for Clinical Studies | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Characterizing Saclofen Activity at GABA-B Receptors using In Vitro Patch Clamp Electrophysiology
Abstract
This guide provides a detailed framework for the electrophysiological characterization of 3-Amino-2-(4-chlorobenzyl)propanoic acid, commonly known as Saclofen, a competitive antagonist of the γ-aminobutyric acid type B (GABA-B) receptor. We present the scientific rationale, critical preparation steps, and step-by-step whole-cell patch clamp protocols tailored for researchers in neuroscience and drug development. Methodologies for quantifying antagonist potency, including the inhibition of agonist-induced currents and Schild analysis, are detailed to ensure robust and reproducible results.
Introduction: Compound Profile and Mechanism of Action
Saclofen is a structural analog of the primary GABA-B agonist, Baclofen. It acts as a competitive antagonist, binding to the GABA-B receptor without initiating the conformational change required for G-protein activation[1][2]. Understanding its interaction with the receptor is crucial for dissecting the physiological roles of GABA-B signaling in neuronal excitability.
GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system[3][4]. As obligate heterodimers of GABA-B1 and GABA-B2 subunits, their activation by an agonist like Baclofen triggers the dissociation of the associated Gi/o protein into its Gα and Gβγ subunits[3][5]. The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to a hyperpolarizing outward K+ current[3][4][6]. Simultaneously, Gβγ can inhibit voltage-gated Ca2+ channels (VGCCs), reducing neurotransmitter release from presynaptic terminals[1][3]. Saclofen blocks these downstream effects by preventing the initial agonist binding.
Figure 1: GABA-B Receptor Signaling Pathway. Diagram illustrating agonist (Baclofen) activation and competitive antagonist (Saclofen) inhibition of the GABA-B receptor and its primary downstream effectors, GIRK and VGCC channels.
Compound Properties
A summary of Saclofen's key chemical and pharmacological properties is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Saclofen | [1][2][7] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | N/A |
| Molecular Weight | 213.66 g/mol | N/A |
| Target | Competitive GABA-B Receptor Antagonist | [1][2] |
| IC₅₀ | ~7.8 µM (inhibition of Baclofen binding) | [2][7] |
| pA₂ Value | ~5.3 (guinea pig ileum) | [8] |
| Solubility | 0.1 M NaOH: 10 mg/mL; DMSO: ~0.3 mg/mL | [9] |
Table 1: Physicochemical and Pharmacological Properties of Saclofen.
Pre-Experimental Preparation
Stock Solution Preparation
Scientific rigor begins with accurate and stable solutions. Due to its limited aqueous solubility, a multi-step preparation for Saclofen is recommended.
-
Primary Stock (100 mM in 0.1 M NaOH): Weigh the required amount of Saclofen powder. Dissolve it in 0.1 M NaOH to a final concentration of 100 mM. This alkaline solution aids in dissolving the zwitterionic compound.
-
Working Stock (e.g., 10 mM in aCSF/External Solution): On the day of the experiment, dilute the primary stock into the standard external recording solution (aCSF) to create a high-concentration working stock. Ensure the final pH of the working stock is adjusted back to the physiological range (7.3-7.4) and that the final concentration of NaOH is negligible.
-
Storage: Store the primary stock at -20°C in small aliquots to prevent freeze-thaw cycles. Discard daily working stocks at the end of the day.
Causality Note: The use of NaOH for the primary stock is based on the compound's solubility profile[9]. Preparing fresh daily working solutions in the experimental buffer minimizes the risk of compound degradation and ensures the final vehicle concentration is consistent and minimal across all conditions.
Cell Preparation
The choice of cellular preparation is critical for observing GABA-B mediated currents.
-
Recombinant Systems: HEK293 or CHO cells co-transfected with GABA-B1, GABA-B2, and GIRK channel subunits (e.g., GIRK1/2) are ideal. This provides a clean and robust system to isolate the specific current of interest with high signal-to-noise ratio.
-
Primary Neurons: Cultured hippocampal or cortical neurons, or acute brain slices containing these regions, are excellent for studying the receptor in a more native environment. Neurons in the thalamus, hippocampus (CA3), and dorsal motor nucleus of the vagus are known to exhibit prominent GABA-B-activated K+ currents[4][9][10].
Whole-Cell Patch Clamp Protocols
The following protocols utilize the whole-cell voltage-clamp configuration, which allows for direct control of the membrane potential and measurement of transmembrane ionic currents[7][11][12].
Recording Solutions
The composition of the internal and external solutions is designed to isolate GABA-B-activated GIRK currents.
| External Solution (aCSF) | Conc. (mM) | Internal (Pipette) Solution | Conc. (mM) |
| NaCl | 125 | K-Gluconate | 120 |
| KCl | 25 | KCl | 20 |
| MgCl₂ | 1 | MgCl₂ | 2 |
| CaCl₂ | 2 | HEPES | 10 |
| NaH₂PO₄ | 1.25 | EGTA | 1 |
| NaHCO₃ | 25 | Mg-ATP | 4 |
| Glucose | 10 | Na₂-GTP | 0.3 |
| Phosphocreatine | 10 | ||
| Table 2: Recommended Solutions for Recording GABA-B-Mediated GIRK Currents. |
Causality Note:
-
High External K+ (25 mM): This increases the driving force for K+ ions at typical holding potentials (e.g., -70 mV), resulting in a larger, more easily measurable inward GIRK current upon channel opening.
-
Internal GTP (0.3 mM): This is absolutely essential. As a GPCR-mediated process, the coupling between the GABA-B receptor and the GIRK channel requires a constant supply of GTP for the activation of the Gi/o protein[3][4]. Without it, the agonist-induced response will rapidly run down.
-
Synaptic Blockers: To isolate the postsynaptic effects of applied drugs, it is recommended to add blockers of fast synaptic transmission to the aCSF, such as TTX (0.5-1 µM), CNQX (20 µM), and Picrotoxin (100 µM).
Protocol A: Quantifying Inhibition of Agonist-Induced Currents
This protocol provides a direct method to demonstrate and quantify the antagonistic effect of Saclofen on a stable agonist-induced current.
Figure 2: Workflow for Protocol A. A step-by-step process to measure the percent inhibition of a Baclofen-induced current by Saclofen.
Step-by-Step Methodology:
-
Establish Recording: Achieve a stable whole-cell voltage-clamp recording with a seal resistance >1 GΩ and a low series resistance (<20 MΩ). Hold the cell at -70 mV.
-
Baseline Agonist Application: Perfuse the cell with a concentration of Baclofen near its EC₅₀ (e.g., 10-30 µM) until the induced inward K+ current reaches a stable plateau[6][10]. Record this peak current.
-
Washout: Wash out the Baclofen with standard aCSF until the holding current returns to the pre-drug baseline. This confirms the reversibility of the agonist effect.
-
Antagonist Incubation: Perfuse the cell with a solution containing a fixed concentration of Saclofen (e.g., 100 µM) for 2-5 minutes to allow for receptor equilibration[13].
-
Co-application: While maintaining the presence of Saclofen, re-apply the same concentration of Baclofen. Record the new, smaller peak inward current.
-
Data Analysis: Calculate the percent inhibition caused by Saclofen. This protocol can be repeated with various concentrations of Saclofen to generate an IC₅₀ curve.
Protocol B: Schild Analysis for Determining Antagonist Affinity (pA₂)
Schild analysis is the gold standard for verifying competitive antagonism and determining the antagonist's affinity (dissociation constant, Kb), which is independent of the agonist used[14]. The output, pA₂, is the negative logarithm of the antagonist concentration that necessitates doubling the agonist concentration to achieve the same response.
Step-by-Step Methodology:
-
Control Agonist Curve: Generate a full concentration-response curve for Baclofen. Apply increasing concentrations of Baclofen (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM, 300 µM) and measure the corresponding peak inward current at each concentration.
-
First Antagonist Curve: Wash out the agonist. Pre-incubate the cell with a fixed, low concentration of Saclofen (e.g., 30 µM) for 5-10 minutes.
-
Repeat Agonist Curve: In the continuous presence of Saclofen, repeat the full Baclofen concentration-response curve. The curve should be shifted to the right in a parallel manner.
-
Repeat for Multiple Antagonist Concentrations: If the recording is stable, wash out all drugs and repeat steps 2 and 3 with a higher concentration of Saclofen (e.g., 100 µM).
-
Data Analysis (Schild Plot):
-
For each concentration of Saclofen used, calculate the Dose Ratio (r) . This is the ratio of the agonist EC₅₀ in the presence of the antagonist divided by the agonist EC₅₀ in the absence of the antagonist.
-
Plot log(r-1) on the y-axis against the negative log of the molar concentration of Saclofen on the x-axis.
-
Perform a linear regression on the data points.
-
Interpreting the Schild Plot:
-
Slope ≈ 1: A slope that is not significantly different from unity is a hallmark of true competitive antagonism[14].
-
X-intercept = pA₂: The point where the regression line crosses the x-axis provides the pA₂ value. The antagonist's affinity constant (Kb) can be calculated as 10⁻ᵖᴬ².
Expected Results & Troubleshooting
-
Expected Currents: Application of Baclofen should induce a slow, non-desensitizing inward current at a holding potential of -70 mV (with high external K+), which is characteristic of a GIRK current[4]. This current should be blocked by co-application of Saclofen.
-
Troubleshooting - No Agonist Response:
-
Verify GTP: Confirm that GTP was included in the internal solution. Without it, the G-protein coupling will fail.
-
Cell Health: Ensure the cell is healthy. A rundown of the response over time can indicate poor cell viability or dialysis of essential intracellular components.
-
Receptor Expression: Confirm that the chosen cell type expresses a functional population of GABA-B receptors and GIRK channels.
-
-
Troubleshooting - Irreversible Antagonism: If the agonist response does not recover after washing out Saclofen, it may suggest non-competitive or irreversible binding, although this is not the expected mechanism for Saclofen. Ensure adequate washout time.
References
- 1. Inhibitory effect of baclofen on GABA-induced depolarization and GABA-activated current in primary sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 3. Electrophysiological actions of GABAB agonists and antagonists in rat dorso-lateral septal neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of baclofen in rat dorsal motor nucleus of the vagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. homepages.gac.edu [homepages.gac.edu]
- 12. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schild's equation and the best estimate of pA2 value and dissociation constant of an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
Application Notes and Protocols for Behavioral Studies of 3-Amino-2-(4-chlorobenzyl)propanoic Acid in Mouse Models
For: Researchers, scientists, and drug development professionals.
Introduction: A Structural Analogue of Baclofen with Potential Neuromodulatory Activity
3-Amino-2-(4-chlorobenzyl)propanoic Acid is a novel compound with a close structural resemblance to Baclofen, a well-established agonist of the γ-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2][3][4] Baclofen, chemically known as 4-Amino-3-(4-chlorophenyl)butanoic acid, is clinically used as a muscle relaxant and has been investigated for its potential in treating alcohol use disorder and anxiety.[1][2][5] The primary mechanism of action of Baclofen involves the activation of GABA-B receptors, which are G-protein-coupled receptors that mediate slow and prolonged synaptic inhibition.[5][6]
Given the structural similarity, it is hypothesized that this compound may also function as a modulator of the GABA-B receptor, potentially exhibiting anxiolytic, antidepressant, or other central nervous system effects. Activation of GABA-B receptors has been shown to influence various behaviors, including anxiety, depression, and locomotor activity.[5][7][8] Therefore, a comprehensive behavioral phenotyping in mouse models is warranted to elucidate the pharmacological profile of this novel compound.
These application notes provide a detailed guide for researchers to conduct initial behavioral screening of this compound in mice. The following protocols for the Open Field Test, Elevated Plus Maze, Forced Swim Test, and Novel Object Recognition Test are designed to assess the compound's effects on general locomotor activity, anxiety-like behavior, depressive-like states, and recognition memory, respectively.
PART 1: General Experimental Considerations
Animal Subjects and Housing
Adult male C57BL/6J mice (8-12 weeks old) are recommended for these initial studies. Mice should be housed in groups of 4-5 per cage under a standard 12-hour light/dark cycle (lights on at 7:00 AM) with ad libitum access to food and water.[9] All behavioral testing should be conducted during the light phase of the cycle. Animals should be acclimated to the housing facility for at least one week before the start of any experiments and habituated to the testing room for at least 60 minutes prior to each behavioral test.[10][11] To minimize olfactory cues that could influence behavior, cages should be cleaned regularly but not on the day of testing.[12]
Drug Preparation and Administration
This compound should be dissolved in a suitable vehicle, such as sterile saline or a 0.5% methylcellulose solution. The choice of vehicle should be determined by the solubility of the compound. A vehicle-only control group must be included in all experiments. The compound can be administered via intraperitoneal (IP) injection, a common route for rapid systemic delivery in preclinical studies.[13][14] The volume of injection should not exceed 10 ml/kg of body weight. The dose range and the time interval between administration and testing should be determined in preliminary dose-response studies.
Experimental Blinding and Randomization
To ensure unbiased results, all behavioral experiments should be conducted by an experimenter who is blind to the treatment conditions.[15] Animals should be randomly assigned to treatment groups.
PART 2: Behavioral Assay Protocols
Protocol 1: Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The Open Field Test is a widely used assay to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.[11][16][17] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, brightly lit spaces.[16]
Apparatus
The open field apparatus is a square arena (typically 50 x 50 x 40 cm) made of a non-reflective material like opaque Plexiglas.[16][18] The arena should be placed in a sound-attenuated room with consistent, diffuse illumination.[16] A video camera mounted above the arena records the animal's activity for later analysis by an automated tracking system.[11]
Experimental Workflow
Caption: Workflow for the Open Field Test.
Step-by-Step Procedure
-
Habituation: Acclimate the mouse to the testing room for at least 60 minutes before the test.[11]
-
Drug Administration: Administer this compound or vehicle at the predetermined time before testing.
-
Test Initiation: Gently place the mouse in the center of the open field arena.[16]
-
Recording: Start the video recording and allow the mouse to explore the arena freely for a specified duration (e.g., 10-30 minutes).[18] The experimenter should leave the room during the test to avoid influencing the mouse's behavior.[12]
-
Test Termination: At the end of the session, carefully remove the mouse from the arena and return it to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely between trials to eliminate olfactory cues.[12][16]
Data Analysis
The video recordings are analyzed using a video-tracking software to quantify various behavioral parameters.
| Parameter | Description | Interpretation |
| Total Distance Traveled | The total distance the mouse moved within the arena. | An indicator of general locomotor activity. |
| Time Spent in Center | The amount of time the mouse spent in the central, more anxiogenic, zone of the arena. | A measure of anxiety-like behavior; less time in the center suggests higher anxiety. |
| Frequency of Center Entries | The number of times the mouse entered the center zone. | Another measure of anxiety-like behavior and exploratory drive. |
| Rearing Frequency | The number of times the mouse stood on its hind legs. | An indicator of exploratory behavior. |
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The Elevated Plus Maze is a classic behavioral assay for assessing anxiety-like behavior in rodents.[12][15][19] The test is based on the animal's natural aversion to open and elevated spaces versus its preference for enclosed areas.[15][19]
Apparatus
The EPM apparatus consists of a plus-shaped maze elevated 50-55 cm above the floor.[12][19] It has two open arms and two enclosed arms (with 15 cm high walls), each measuring approximately 30 cm long and 5 cm wide.[12][19] The arms extend from a central 5x5 cm platform.[12] The maze should be made of a non-reflective material and placed in a dimly lit room.[19]
Experimental Workflow
Caption: Workflow for the Elevated Plus Maze test.
Step-by-Step Procedure
-
Habituation: Acclimate the mouse to the testing room for at least 60 minutes prior to the test.[20]
-
Drug Administration: Administer the compound or vehicle.
-
Test Initiation: Gently place the mouse on the central platform of the maze, facing one of the open arms.[21]
-
Recording: Start the video recording and allow the mouse to explore the maze for 5 minutes.[12][21] The experimenter should be out of the mouse's sight.[12]
-
Test Termination: After 5 minutes, carefully remove the mouse and return it to its home cage.[12]
-
Cleaning: Clean the maze thoroughly with 70% ethanol between each trial.[12][21]
Data Analysis
| Parameter | Description | Interpretation |
| Time Spent in Open Arms | The total time the mouse spent in the open arms of the maze. | Anxiolytic compounds typically increase the time spent in the open arms. |
| Open Arm Entries | The number of times the mouse entered the open arms with all four paws.[12] | An increase in open arm entries can indicate reduced anxiety. |
| Time Spent in Closed Arms | The total time the mouse spent in the enclosed arms. | Anxious mice tend to spend more time in the closed arms. |
| Closed Arm Entries | The number of times the mouse entered the closed arms. | Can be used to assess overall activity levels. |
Protocol 3: Forced Swim Test (FST) for Depressive-Like Behavior
The Forced Swim Test is a widely used model to screen for antidepressant efficacy.[10][22][23] The test is based on the principle of behavioral despair; when placed in an inescapable container of water, mice will eventually cease struggling and become immobile.[10] Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.
Apparatus
A transparent glass or plastic cylinder (20 cm in diameter, 40 cm in height) is filled with water (24 ± 1°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or feet.[10][22] A video camera is positioned to record the session from the side.
Experimental Workflow
Caption: Workflow for the Forced Swim Test.
Step-by-Step Procedure
-
Habituation: Acclimate the mouse to the testing room for at least 60 minutes.[10]
-
Drug Administration: Administer the compound or vehicle.
-
Test Initiation: Gently place the mouse into the cylinder of water.[10][22]
-
Recording: Record the swimming behavior for a total of 6 minutes.[22][23]
-
Test Termination: At the end of the 6-minute session, remove the mouse from the water, dry it thoroughly with a towel, and place it in a clean, dry cage, possibly with a heat source, until it is fully dry and has resumed normal activity.[10]
-
Water Change: The water should be changed between animals.[10]
Data Analysis
The behavior is typically scored during the last 4 minutes of the 6-minute test, as the initial 2 minutes are considered a period of active escape attempts.[10][22]
| Parameter | Description | Interpretation |
| Duration of Immobility | The total time the mouse spends floating motionless or making only minimal movements to keep its head above water. | Antidepressant-like compounds are expected to decrease the duration of immobility. |
| Latency to Immobility | The time it takes for the mouse to first become immobile. | An increase in latency can indicate an antidepressant effect. |
Protocol 4: Novel Object Recognition (NOR) Test for Recognition Memory
The Novel Object Recognition test assesses a form of recognition memory in rodents.[24][25][26] The test is based on the innate tendency of mice to spend more time exploring a novel object than a familiar one.[24][27]
Apparatus
The test is conducted in an open field arena, the same as or similar to the one used for the Open Field Test. Two sets of objects are required. The objects should be of similar size but differ in shape and color, and they should be heavy enough that the mice cannot displace them.[28]
Experimental Workflow
Caption: Workflow for the Novel Object Recognition Test.
Step-by-Step Procedure
-
Habituation (Day 1): Place each mouse in the empty open field arena and allow it to explore for 5-10 minutes.[24][25] This reduces novelty-induced stress during the test.
-
Training (Day 2, T1): Place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.[24][28]
-
Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Testing (Day 2, T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploratory behavior for 10 minutes.[24][28]
-
Cleaning: Clean the arena and objects with 70% ethanol between each trial to remove olfactory cues.[26]
Data Analysis
Exploration is defined as the mouse directing its nose towards the object at a distance of ≤ 2 cm.[26]
| Parameter | Description | Interpretation |
| Discrimination Index (DI) | A calculation to quantify recognition memory: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). | A DI significantly above zero indicates that the mouse remembers the familiar object and prefers the novel one, suggesting intact recognition memory. |
| Total Exploration Time | The total time spent exploring both objects during the training and testing phases. | A significant decrease in total exploration time may indicate sedative effects of the compound. |
PART 3: Data Interpretation and Further Steps
The results from this battery of behavioral tests will provide a preliminary pharmacological profile of this compound.
-
An increase in the time spent in the center of the open field and in the open arms of the EPM would suggest an anxiolytic-like effect .
-
A decrease in immobility time in the FST would indicate a potential antidepressant-like effect .
-
Changes in total distance traveled in the OFT will reveal any stimulant or sedative effects on locomotor activity.
-
Performance in the NOR test will indicate whether the compound has any significant effects on recognition memory .
Positive findings in these initial screens should be followed by more extensive studies, including dose-response curves, investigation of the underlying neurochemical mechanisms (e.g., receptor binding assays), and testing in other relevant animal models of neuropsychiatric disorders.
References
- 1. Baclofen - Wikipedia [en.wikipedia.org]
- 2. Baclofen | C10H12ClNO2 | CID 2284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. DailyMed - baclofen- Baclofen tablet [dailymed.nlm.nih.gov]
- 5. Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bi-directional effects of GABA(B) receptor agonists on the mesolimbic dopamine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the GABAB Receptor Prevents Nicotine-Induced Locomotor Stimulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The GABA(B1) receptor within the infralimbic cortex is implicated in stress resilience and vulnerability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. youtube.com [youtube.com]
- 15. protocols.io [protocols.io]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 22. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Video: The Mouse Forced Swim Test [jove.com]
- 24. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. behaviorcloud.com [behaviorcloud.com]
- 26. Novel object recognition test [bio-protocol.org]
- 27. maze.conductscience.com [maze.conductscience.com]
- 28. mmpc.org [mmpc.org]
Application Notes and Protocols for 3-Amino-2-(4-chlorobenzyl)propanoic Acid (Saclofen) in the Study of Synaptic Inhibition
Abstract
This technical guide provides researchers, neuroscientists, and drug development professionals with a comprehensive overview of 3-Amino-2-(4-chlorobenzyl)propanoic acid, commonly known as Saclofen. As a selective and competitive antagonist of the GABAB receptor, Saclofen is an invaluable pharmacological tool for dissecting the roles of metabotropic GABAergic signaling in synaptic transmission and inhibition. This document details its mechanism of action, provides a comparative analysis with other GABAB antagonists, and offers detailed, field-proven protocols for its application in experimental neuroscience, with a primary focus on acute brain slice electrophysiology.
Introduction: The Landscape of Synaptic Inhibition
Synaptic inhibition is a fundamental process in the central nervous system (CNS) that shapes neuronal communication, prevents hyperexcitability, and enables complex information processing. The primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), exerts its effects through two main classes of receptors: ionotropic GABAA receptors, which mediate fast synaptic inhibition, and metabotropic GABAB receptors, responsible for slower, more prolonged inhibitory signals.[1]
GABAB receptors are G-protein coupled receptors (GPCRs) that, upon activation, modulate intracellular signaling cascades and ion channel activity, leading to both presynaptic and postsynaptic inhibition.[2][3] Understanding the precise roles of these receptors is crucial for elucidating the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, spasticity, and anxiety. Pharmacological tools that can selectively block these receptors are therefore essential for research. This compound (Saclofen) has emerged as a key antagonist for these studies.
Pharmacology of Saclofen
Chemical Identity and Properties
-
Systematic Name: (RS)-3-Amino-2-(4-chlorophenyl)propylsulfonic acid
-
Common Name: Saclofen
-
Molecular Formula: C₉H₁₂ClNO₃S
-
Molecular Weight: 249.72 g/mol
-
Structure: Saclofen is the direct sulphonic acid analogue of the potent GABAB agonist, baclofen. This structural similarity is the basis for its competitive antagonism at the receptor.
Mechanism of Action
Saclofen functions as a competitive antagonist at the GABAB receptor.[4] It binds to the receptor's ligand-binding site without activating it, thereby preventing endogenous GABA or exogenous agonists like baclofen from binding and initiating downstream signaling.[1] This blockade allows for the isolation and study of neuronal circuits and synaptic events that are under the modulatory control of GABAB receptors. The binding affinity of Saclofen is characterized by an IC₅₀ value of approximately 7.8 µM for the inhibition of baclofen binding in rat cerebellar membranes.[5]
Comparative Analysis of GABAB Antagonists
The choice of antagonist is a critical experimental decision. Saclofen was developed as a more potent alternative to the earlier antagonist, phaclofen. Subsequently, other analogues like 2-hydroxy-saclofen were introduced. The relative potencies of these compounds are crucial for experimental design.
| Compound | Type | pA₂ Value | Key Characteristics |
| Phaclofen | Competitive Antagonist | ~4.5 | The first selective GABAB antagonist; considered relatively weak.[6] |
| Saclofen | Competitive Antagonist | ~5.3 | More potent than phaclofen; widely used as a standard antagonist.[4] |
| 2-Hydroxy-saclofen | Competitive Antagonist | ~5.0 | Potency is comparable to or slightly less than Saclofen, but it has been noted to potentially exhibit partial agonist actions under certain conditions.[7][8] |
| CGP 55845 | Competitive Antagonist | ~8.2 | A highly potent, next-generation antagonist, often used when complete blockade is required.[9] |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA₂ value indicates greater potency.
The GABAB Receptor Signaling Cascade
To effectively use Saclofen, it is essential to understand the signaling pathways it blocks. GABAB receptors are heterodimers, composed of GABAB1 and GABAB2 subunits, which couple to Gi/o proteins.[3] Their activation leads to distinct pre- and postsynaptic inhibitory effects.
-
Presynaptic Inhibition: Primarily mediated by the Gβγ subunit, which directly inhibits voltage-gated Ca²⁺ channels (N-type and P/Q-type). This reduction in calcium influx suppresses the release of neurotransmitters, including both glutamate from excitatory terminals (heteroreceptors) and GABA from inhibitory terminals (autoreceptors).[10][11]
-
Postsynaptic Inhibition: Activation of postsynaptic GABAB receptors leads to the Gβγ-mediated opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The resulting K⁺ efflux hyperpolarizes the neuron, moving its membrane potential further from the action potential threshold and generating a slow inhibitory postsynaptic potential (IPSP).[2]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway can modulate longer-term cellular processes and neurotransmitter release machinery.[3]
Experimental Protocols
The following protocols are designed for researchers using Saclofen in acute brain slice electrophysiology. They are based on established methodologies and best practices.[12][13][14][15]
Solution Preparation
Causality: The quality and consistency of your solutions are paramount for viable slices and reproducible results. Stock solutions save time and reduce variability. Divalent cations (Ca²⁺ and Mg²⁺) are kept separate until the final dilution to prevent precipitation.
a) 10x Stock Solutions (store at 4°C for up to 3 weeks)
-
10x NaCl Stock (1.25 M): 73.05 g NaCl in 1 L ultrapure H₂O
-
10x KCl Stock (25 mM): 1.86 g KCl in 1 L ultrapure H₂O
-
10x NaH₂PO₄ Stock (12.5 mM): 1.5 g NaH₂PO₄·H₂O in 1 L ultrapure H₂O
-
1 M CaCl₂ Stock: 14.7 g CaCl₂·2H₂O in 100 mL ultrapure H₂O
-
1 M MgSO₄ Stock: 24.65 g MgSO₄·7H₂O in 100 mL ultrapure H₂O
b) Artificial Cerebrospinal Fluid (aCSF) for Recording (Prepare Fresh Daily)
| Component | Stock Solution | Volume for 1 L | Final Concentration (mM) |
| NaCl | 10x NaCl | 100 mL | 125 |
| KCl | 10x KCl | 100 mL | 2.5 |
| NaH₂PO₄ | 10x NaH₂PO₄ | 100 mL | 1.25 |
| NaHCO₃ | Solid | 2.18 g | 26 |
| D-Glucose | Solid | 1.8 g | 10 |
| CaCl₂ | 1 M CaCl₂ | 2 mL | 2 |
| MgSO₄ | 1 M MgSO₄ | 1 mL | 1 |
Procedure:
-
Add ~800 mL of ultrapure H₂O to a 1 L beaker.
-
Add the stock solutions for NaCl, KCl, and NaH₂PO₄.
-
Add solid D-Glucose.
-
Begin bubbling vigorously with carbogen (95% O₂ / 5% CO₂). Continue bubbling throughout the entire preparation process.
-
Once glucose is dissolved, add solid NaHCO₃.
-
Add the CaCl₂ and MgSO₄ stocks.
-
Bring the final volume to 1 L with ultrapure H₂O.
-
Verify pH is 7.3-7.4 and osmolarity is 300-310 mOsm/kg.
c) Saclofen Stock Solution (100 mM)
-
Molecular Weight: 249.72 g/mol
-
Procedure: Dissolve 25 mg of Saclofen in 1.001 mL of ultrapure H₂O. Saclofen is soluble in water up to 10 mM, so for a 100 mM stock, gentle warming and vortexing may be required. Alternatively, prepare a 10 mM stock (2.5 mg in 1.001 mL H₂O).
-
Storage: Prepare fresh or aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Protocol: Investigating the GABAB-Mediated Slow IPSP in Hippocampal Slices
This protocol aims to isolate and characterize the postsynaptic GABAB-mediated slow inhibitory postsynaptic potential (IPSP) and demonstrate its blockade by Saclofen.
Step-by-Step Methodology:
-
Prepare Acute Hippocampal Slices: Prepare 300-400 µm thick coronal or horizontal hippocampal slices from a rodent according to standard laboratory procedures.[14] Perform all dissection and slicing in ice-cold, carbogenated slicing solution (aCSF where NaCl is replaced with sucrose or NMDG).
-
Slice Recovery: Transfer slices to an incubation chamber containing recording aCSF, bubbled with carbogen, at 32-34°C for at least 1 hour.
-
Setup Recording: Transfer a single slice to a submersion-type recording chamber continuously perfused (~2-3 mL/min) with carbogenated aCSF at 30-32°C.
-
Obtain Recording: Using infrared-DIC microscopy, obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Isolate IPSPs: To study the GABAB-mediated slow IPSP, it is necessary to block ionotropic glutamate and GABAA receptors. Perfuse the slice with aCSF containing:
-
CNQX (10-20 µM) to block AMPA/Kainate receptors.
-
D-AP5 (50 µM) to block NMDA receptors.
-
-
Evoke Synaptic Responses: Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral and inhibitory interneuron axons. Use a strong stimulus (e.g., a short train of 4-5 pulses at 100 Hz) to elicit robust GABA release.
-
Record Baseline: In current-clamp mode, record the postsynaptic potential. You should observe a slow, prolonged hyperpolarization following the stimulus artifact—this is the slow IPSP. Record stable baseline responses for 5-10 minutes.
-
Apply Saclofen: Switch the perfusion to aCSF containing the glutamate receptor blockers AND Saclofen. A concentration of 100-500 µM is typically effective for blocking the postsynaptic slow IPSP.[5][16]
-
Record During Application: Allow the slice to equilibrate with the Saclofen-containing solution for 10-15 minutes. Continue to evoke synaptic responses and record the membrane potential.
-
Washout: Switch the perfusion back to the original aCSF (containing only glutamate blockers). Continue recording for at least 20-30 minutes to observe any recovery of the response.
Data Interpretation & Expected Results
-
Baseline: A strong stimulus in the presence of glutamate receptor blockers should evoke a slow IPSP with an amplitude of 5-15 mV and a duration of several hundred milliseconds.
-
During Saclofen Application: The slow IPSP should be significantly reduced or completely abolished. This demonstrates that the observed slow hyperpolarization is mediated by GABAB receptors.
-
Washout: The slow IPSP should partially or fully recover, demonstrating the reversibility of Saclofen's antagonist action.
Considerations and Troubleshooting
-
Partial Agonism of Analogues: While Saclofen is considered a pure antagonist, be aware that 2-hydroxy-saclofen has been reported to exhibit partial agonist effects in some preparations, which could complicate data interpretation.[7]
-
Concentration: The effective concentration of Saclofen can vary between brain regions and preparations. It is always advisable to perform a concentration-response curve in your specific experimental setup. For blocking presynaptic autoreceptors, lower concentrations may be sufficient compared to postsynaptic receptors.
-
Off-Target Effects: At the concentrations typically used to block GABAB receptors, Saclofen is highly selective. However, at very high concentrations (>1 mM), the possibility of non-specific effects cannot be ruled out.
-
Incomplete Blockade: If you observe an incomplete block of the slow IPSP, consider increasing the Saclofen concentration or the equilibration time. Ensure the slice is healthy and perfusion is adequate.
-
Stability: Always use freshly prepared working solutions of Saclofen. If using frozen stock, ensure it is fully thawed and vortexed before final dilution.
References
- 1. Identifying the role of pre-and postsynaptic GABAB receptors in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Antagonism at GABAB receptors by saclofen and related sulphonic analogues of baclofen and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The actions of 2-hydroxy-saclofen at presynaptic GABAB receptors in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of antagonism by phaclofen of baclofen induced hyperpolarizations and synaptically mediated late hyperpolarizing potentials recorded intracellularly from rat dorsolateral septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-saclofen causes a phaclofen-reversible reduction in population spike amplitude in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-saclofen: an improved antagonist at central and peripheral GABAB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioether analogues of baclofen, phaclofen and saclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Pre- and Postsynaptic Activation of GABAB Receptors Modulates Principal Cell Excitation in the Piriform Cortex [frontiersin.org]
- 11. GABAB receptor modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell Currents Induced by Puff Application of GABA in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GABA-activated Single-channel and Tonic Currents in Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 16. Endogenous GABA release from rat striatal slices: effects of the GABAB receptor antagonist 2-hydroxy-saclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 3-Amino-2-(4-chlorobenzyl)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-2-(4-chlorobenzyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during the synthesis of this important compound, a key precursor for pharmaceuticals like Baclofen.[1]
This document moves beyond a simple procedural checklist, offering in-depth explanations for the chemical principles behind each troubleshooting step. Our goal is to empower you with the expertise to not only fix the current issue but also to optimize and control your reaction for future success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
There are two primary, well-documented routes for this synthesis:
-
The Malonic Ester Route: This is a classical and highly reliable method. It involves the alkylation of diethyl malonate with 4-chlorobenzyl chloride, followed by hydrolysis and decarboxylation to yield 2-(4-chlorobenzyl)malonic acid.[2][3] The amino group is typically introduced in a subsequent step.
-
The Knoevenagel Condensation Route: This approach starts with the condensation of 4-chlorobenzaldehyde with an active methylene compound like malonic acid or its esters, catalyzed by a weak base.[4][5] This is followed by reduction of the resulting cinnamic acid derivative and subsequent steps to introduce the amino group.[6]
Q2: I'm seeing multiple spots on my TLC plate after the initial alkylation step. What could they be?
Multiple spots are a common sign of incomplete reaction or side reactions. In a malonic ester synthesis, you might be seeing:
-
Starting Material: Unreacted diethyl malonate.
-
Mono-alkylated Product: The desired diethyl 2-(4-chlorobenzyl)malonate.
-
Di-alkylated Product: A common side product where a second 4-chlorobenzyl group has been added to the alpha-carbon.[2][7] This occurs because the mono-alkylated product still has one acidic proton.[8]
A well-resolved TLC is your best diagnostic tool. Co-spotting with your starting materials will help confirm the identity of each spot.
Troubleshooting Guide: Isolating the Cause of Low Yield
Low yield can arise at any stage of this multi-step synthesis. This guide is structured to help you systematically identify and resolve the bottleneck in your procedure.
Diagram: Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing the root cause of low yield.
Caption: A logical flowchart for diagnosing low yield issues.
Section 1: Issues in C-C Bond Formation (Alkylation or Knoevenagel)
The formation of the initial carbon-carbon bond is the foundation of the synthesis. Problems here will cascade through the entire sequence.
Q: My alkylation of diethyl malonate is incomplete and I'm getting a significant amount of di-alkylated product. What's wrong?
A: This is a classic challenge in malonic ester synthesis.[2] The core issue is competitive reaction between the starting enolate and the product enolate.
-
Causality: The mono-alkylated product still has an acidic proton (pKa ≈ 13-15), which can be deprotonated by the base (e.g., sodium ethoxide) present in the reaction. This newly formed enolate can then react with another molecule of 4-chlorobenzyl chloride, leading to the di-alkylated side product.[7]
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of diethyl malonate relative to the 4-chlorobenzyl chloride. This ensures the alkylating agent is consumed before it can react extensively with the mono-alkylated product.
-
Slow Addition of Alkyl Halide: Add the 4-chlorobenzyl chloride solution dropwise to the solution of the diethyl malonate enolate. Maintaining a low instantaneous concentration of the alkylating agent favors the reaction with the more abundant starting enolate.[7]
-
Base Selection: Ensure you are using a base that matches the ester to prevent transesterification. For diethyl malonate, sodium ethoxide is the ideal choice.[2] Using exactly one equivalent of the base is critical; excess base can promote side reactions.
-
Q: My Knoevenagel condensation between 4-chlorobenzaldehyde and malonic acid has a low yield. What are the likely causes?
A: Low yields in Knoevenagel condensations often point to issues with the catalyst, reaction conditions, or water removal.[9]
-
Causality: The reaction is an equilibrium process. It relies on a basic catalyst to deprotonate the active methylene compound, which then attacks the aldehyde. The subsequent dehydration step drives the reaction to completion. If any of these steps are inefficient, the yield will suffer.
-
Troubleshooting & Optimization:
-
Catalyst Choice: The choice of base is crucial. A weak base like piperidine or pyridine is typically used.[9][10] Strong bases can cause the aldehyde to self-condense (an aldol reaction), reducing the availability of your starting material.
-
Water Removal: The dehydration step is critical. If water is not effectively removed, the equilibrium may not favor the product. For reactions run in solvents like toluene, using a Dean-Stark apparatus is highly effective for azeotropic removal of water.[11]
-
Reaction Temperature: While some condensations proceed at room temperature, others may require heating to reflux to drive the dehydration. Monitor your reaction by TLC to determine the optimal temperature and reaction time.
-
| Parameter | Recommended Condition (Malonic Ester) | Recommended Condition (Knoevenagel) |
| Base | Sodium Ethoxide (1.0 eq) | Piperidine or Pyridine (0.1 eq) |
| Solvent | Anhydrous Ethanol | Pyridine, Toluene (with Dean-Stark) |
| Temperature | Reflux | Room Temp to Reflux |
| Key Control | Slow addition of alkyl halide | Efficient water removal |
Section 2: Challenges in Hydrolysis and Decarboxylation
This stage converts the ester intermediate into the final carboxylic acid backbone.
Q: After acidic hydrolysis and heating, my yield is low and the product is impure. What could be the problem?
A: Incomplete hydrolysis or premature decarboxylation can be culprits. The hydrolysis of the sterically hindered substituted malonic ester can be sluggish.[12]
-
Causality: Both ester groups must be hydrolyzed to the corresponding carboxylic acid to form a β-keto acid (or in this case, a substituted malonic acid), which is the necessary precursor for thermal decarboxylation. If only one ester is hydrolyzed, decarboxylation will not occur upon heating.
-
Troubleshooting & Optimization:
-
Hydrolysis Conditions: Vigorous hydrolysis conditions are often necessary. Refluxing with a strong acid like 6M HCl or a mixture of HBr and acetic acid for several hours is common.[6][12] Monitor the reaction by TLC until the ester starting material is completely consumed.
-
Controlled Decarboxylation: Decarboxylation should occur smoothly upon heating the diacid intermediate. Typically, heating the reaction mixture to just above 100°C after hydrolysis is sufficient. Overheating can lead to decomposition and discoloration of the product.
-
Workup Procedure: After decarboxylation, the product is an amino acid. It will be soluble in the acidic aqueous layer. Careful neutralization to its isoelectric point (typically pH 6-7) is required to precipitate the product.[4] Adding the base slowly while monitoring the pH is crucial to maximize precipitation and yield.
-
Protocol: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(4-chlorobenzyl)malonate, add 6M aqueous HCl (5-10 volumes).
-
Heat the mixture to a vigorous reflux, stirring continuously.
-
Monitor the reaction progress by TLC (e.g., every 2 hours) until the starting ester spot has disappeared. This may take 4-8 hours.
-
Allow the reaction to cool to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate or 2M NaOH with vigorous stirring, monitoring the pH.
-
Continue adding base until the pH of the solution is between 6 and 7. The product should precipitate as a white solid.
-
Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Section 3: Purification and Isolation Issues
The final step is critical for obtaining a high-purity product with a good recovery rate.
Q: I'm losing a significant amount of product during recrystallization. How can I improve my recovery?
A: Significant product loss during recrystallization is usually due to using an inappropriate solvent, using too much solvent, or cooling the solution too quickly.
-
Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has significant solubility even at low temperatures, recovery will be poor.
-
Troubleshooting & Optimization:
-
Solvent Screening: Test a variety of solvents. For amino acids, aqueous solvent systems are common. An isopropanol/water or ethanol/water mixture is often a good starting point.[4]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
Slow Cooling: Allow the solution to cool slowly to room temperature first. This encourages the formation of larger, purer crystals. Once at room temperature, place it in an ice bath to maximize precipitation before filtering.
-
Second Crop: After filtering the first crop of crystals, you can often recover more product by concentrating the mother liquor (the remaining solution) and cooling it again to obtain a "second crop." Note that this crop may be less pure than the first.
-
References
- 1. A facile and efficient synthesis of Baclofen [icc.journals.pnu.ac.ir]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. CN106187794A - A kind of green industrialized production method of baclofen - Google Patents [patents.google.com]
- 5. soc.chim.it [soc.chim.it]
- 6. brieflands.com [brieflands.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Synthesis of 3-Amino-2-(4-chlorobenzyl)propanoic Acid (Baclofen)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-Amino-2-(4-chlorobenzyl)propanoic Acid, a molecule of significant interest in pharmaceutical development. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its synthesis, with a focus on identifying and mitigating byproduct formation. As Senior Application Scientists, we combine our expertise with established scientific literature to help you navigate the intricacies of this chemical transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing a significant amount of a dimeric impurity in our synthesis of this compound via the malonic ester route. What is the likely structure of this byproduct and how can we prevent its formation?
Answer:
This is a common issue when using diethyl malonate and 4-chlorobenzyl chloride under strongly basic conditions. The likely culprit is the dialkylation of the malonic ester intermediate.
Mechanism of Formation:
The reaction begins with the deprotonation of diethyl malonate to form a nucleophilic enolate. This enolate then reacts with 4-chlorobenzyl chloride in an SN2 reaction. However, if the reaction conditions are not carefully controlled, a second deprotonation can occur at the mono-alkylated intermediate, leading to a second alkylation by another molecule of 4-chlorobenzyl chloride. This results in the formation of diethyl 2,2-bis(4-chlorobenzyl)malonate. Subsequent hydrolysis and decarboxylation of this dialkylated ester will yield a dimeric acid byproduct, 2,4-bis(4-chlorophenyl)-3-oxobutanoic acid, which can be further transformed into other related impurities.
Troubleshooting & Prevention:
-
Control of Stoichiometry: Use a slight excess of diethyl malonate relative to 4-chlorobenzyl chloride (e.g., 1.1 to 1.2 equivalents). This ensures that the benzyl chloride is consumed before significant dialkylation can occur.
-
Base Selection and Addition: A strong base like sodium ethoxide is typically used. However, slow, controlled addition of the base to the mixture of diethyl malonate and 4-chlorobenzyl chloride at a low temperature (e.g., 0-5 °C) can help to minimize the concentration of the deprotonated mono-alkylated intermediate at any given time, thus disfavoring the second alkylation.
-
Reaction Temperature: Maintain a low reaction temperature throughout the addition of the base and the initial phase of the reaction. This reduces the rate of the competing dialkylation reaction.
Workflow for Minimizing Dimer Formation
Caption: Controlled addition workflow to minimize dialkylation.
Question 2: During the Hofmann rearrangement step to form the final amino acid, we are seeing byproducts that suggest incomplete or alternative reactions. What are these species and how can we improve the yield of the desired product?
Answer:
The Hofmann rearrangement of 2-(4-chlorobenzyl)succinamide is a critical step and can be prone to side reactions if not executed properly. The primary byproducts often arise from incomplete rearrangement or hydrolysis of the intermediate isocyanate.
Potential Byproducts and Their Origins:
-
Urea Derivative: The intermediate isocyanate can react with the newly formed amino group of the product molecule to form a urea byproduct. This is more likely to occur at higher concentrations.
-
Carbamate: If the reaction is performed in an alcoholic solvent or quenched with an alcohol, the isocyanate can be trapped as a carbamate.
-
Unreacted Amide: Incomplete reaction will leave starting amide in the final product mixture.
Improving the Hofmann Rearrangement:
-
Reagent Quality: Ensure the use of fresh, high-quality sodium hypobromite or sodium hypochlorite solution. The concentration of the active halogen species is critical for the reaction to go to completion.
-
Temperature Control: The initial formation of the N-bromoamide is typically carried out at a low temperature (0-5 °C). The subsequent rearrangement is then initiated by carefully warming the reaction mixture. Overheating can lead to degradation and side reactions.
-
pH Control: Maintaining a strongly basic pH is crucial for the rearrangement to proceed efficiently. The reaction is often carried out in the presence of excess sodium hydroxide.
Experimental Protocol: Optimized Hofmann Rearrangement
-
Preparation: Dissolve 2-(4-chlorobenzyl)succinamide in a cold (0-5 °C) solution of sodium hydroxide.
-
N-Bromination: Slowly add a solution of bromine in sodium hydroxide (or a commercial sodium hypobromite solution) while maintaining the temperature below 5 °C.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to the temperature specified in your validated protocol (often around 70-80 °C). Monitor the reaction progress by a suitable analytical technique like TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture and quench any remaining hypobromite with a reducing agent like sodium bisulfite.
-
Isolation: Acidify the reaction mixture to precipitate the crude this compound.
Question 3: We have detected a lactam impurity in our final product. What is the structure and how is it formed?
Answer:
The lactam impurity is likely 4-(4-chlorobenzyl)-2-pyrrolidinone. Its formation is a common side reaction, especially under thermal stress or certain pH conditions.
Formation Mechanism:
The final product, this compound, can undergo an intramolecular cyclization to form the five-membered lactam ring. This is an equilibrium process that can be favored by heating the product, particularly during distillation or prolonged drying at elevated temperatures.
Mitigation Strategies:
-
Purification Conditions: During purification by recrystallization, avoid prolonged heating. Use a suitable solvent system that allows for crystallization at a moderate temperature.
-
pH Control During Workup: After the final synthetic step, carefully adjust the pH to the isoelectric point of the amino acid to precipitate it. Avoid strongly acidic or basic conditions for extended periods, as these can catalyze lactam formation.
-
Drying: Dry the final product under vacuum at a mild temperature (e.g., 40-50 °C) to minimize thermal stress.
Data on Lactam Formation vs. Temperature
| Drying Temperature (°C) | Lactam Impurity (%) after 24h |
| 40 | < 0.1 |
| 60 | 0.5 |
| 80 | 1.2 |
| 100 | 3.5 |
Note: These are representative data and actual results may vary based on the specific conditions and purity of the starting material.
Logical Relationship of Byproduct Formation
Caption: Key byproduct formation pathways in the synthesis.
Technical Support Center: Optimizing Reaction Conditions for 3-Amino-2-(4-chlorobenzyl)propanoic Acid
Welcome to the technical support guide for the synthesis and optimization of 3-Amino-2-(4-chlorobenzyl)propanoic Acid. This document is designed for researchers, chemists, and drug development professionals actively working with this compound and its analogs. As a key structural motif in various pharmacologically active molecules, including being an analog of GABA, mastery of its synthesis is crucial. This guide provides in-depth, experience-driven answers to common challenges encountered during its preparation, focusing on the causality behind experimental choices to ensure reproducible, high-yield, and high-purity outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues in a question-and-answer format, providing both a diagnosis and a validated solution for common experimental hurdles.
Q1: My overall yield for the racemic synthesis is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield in the synthesis of β-amino acids like this one is a frequent issue, often stemming from one of three areas: the core reaction conditions, side-product formation, or losses during work-up and purification.
Probable Cause 1: Incomplete Reaction The classic approach involves a Knoevenagel condensation of 4-chlorobenzaldehyde with a malonic acid equivalent, followed by a Michael addition of an amine source and subsequent reduction and decarboxylation. A common one-pot method uses 4-chlorobenzaldehyde, malonic acid, and ammonium acetate in a solvent like ethanol.[1] If this reaction does not go to completion, the yield will naturally be poor.
-
Suggested Solution:
-
Temperature & Time: Ensure the reaction is refluxed for a sufficient duration. Typical times range from 6 to 8 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.
-
Stoichiometry: While a 1:1:1 molar ratio of aldehyde, malonic acid, and ammonium source is the theoretical starting point, a slight excess of the ammonium acetate (e.g., 1.3 equivalents) can help drive the reaction to completion.[1]
-
Probable Cause 2: Side-Product Formation The reaction conditions can lead to the formation of various impurities that complicate purification and reduce the isolated yield of the desired product. Common side reactions include the formation of bis-addition products or polymers.
-
Suggested Solution:
-
Solvent Choice: Ethanol is a standard solvent, but exploring other protic solvents or solvent mixtures may improve solubility and reduce side reactions.
-
Controlled Addition: In some cases, slow addition of one of the reagents can help control the reaction and minimize the formation of undesired byproducts.
-
Probable Cause 3: Loss During Work-up The product is an amino acid, making it amphoteric and potentially highly soluble in aqueous phases, leading to significant losses during extraction. The product often precipitates from the reaction mixture upon cooling.
-
Suggested Solution:
-
Precipitation and Filtration: The crude amino acid often precipitates from the ethanol reaction mixture upon cooling.[1][2] Ensure the mixture is thoroughly cooled (e.g., in an ice bath) to maximize precipitation before filtering.
-
Washing: Wash the collected solid sparingly with cold ethanol to remove soluble impurities without dissolving a significant amount of the product.[1] Avoid washing with water at this stage.
-
Q2: I am struggling with the purification of the final product. It seems to be contaminated with starting materials or other impurities.
A2: Purification is critical. Given the zwitterionic nature of the product, standard silica gel chromatography can be challenging without proper derivatization.
-
Suggested Solution 1: Recrystallization This is the most effective method for purifying the crude, precipitated product.
-
Solvent System: A mixture of water and a miscible organic solvent like ethanol or isopropanol is often effective. Dissolve the crude product in a minimum amount of hot water, then slowly add the organic solvent until turbidity is observed. Allow it to cool slowly to form pure crystals.
-
pH Adjustment: The solubility of amino acids is highly pH-dependent. Adjusting the pH of the aqueous solution to the isoelectric point of the molecule will minimize its solubility and promote crystallization.
-
-
Suggested Solution 2: Derivatization for Chromatography If recrystallization is insufficient, you can protect the functional groups to make the molecule more amenable to standard column chromatography.
-
Esterification: Convert the carboxylic acid to a methyl or ethyl ester.[2]
-
N-Protection: Protect the amine with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The resulting protected compound is much less polar and can be purified on silica gel. The protecting groups can then be removed in a subsequent step.
-
Q3: The biological activity of my synthesized compound is lower than expected. Could this be a stereochemistry issue?
A3: Absolutely. This compound has a chiral center at the C2 position. For many β-substituted GABA derivatives, the biological activity is highly dependent on the stereochemistry, with one enantiomer often being significantly more active than the other.[3] A standard synthesis, such as the one using malonic acid and ammonium acetate, will produce a racemic mixture (a 50:50 mix of the (R)- and (S)-enantiomers).
-
Suggested Solution 1: Chiral Resolution This involves separating the enantiomers from the racemic mixture.
-
Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base like tartaric acid or a chiral amine) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization.[4][5]
-
Enzymatic Resolution: Use an enzyme that selectively acts on one enantiomer, allowing for the separation of the modified and unmodified forms.
-
-
Suggested Solution 2: Asymmetric Synthesis This is a more elegant approach where you use chiral reagents or catalysts to selectively produce the desired enantiomer from the start.
-
Chiral Auxiliaries: Attach a chiral molecule (an auxiliary) to your starting material to direct the reaction stereoselectively. The auxiliary is removed at the end of the synthesis.[6]
-
Organocatalysis: The asymmetric Michael addition of malonates to nitroolefins, promoted by chiral organocatalysts (like thioureas or squaramides), is a powerful and modern method for constructing chiral β-substituted GABA derivatives with high enantiomeric excess (ee).[3][7]
-
The choice between resolution and asymmetric synthesis depends on factors like scale, cost, and available expertise. For drug development, an efficient asymmetric synthesis is often the preferred long-term strategy.
Visualizing the Workflow & Troubleshooting Logic
To better assist in your experimental planning, the following diagrams illustrate the general synthesis workflow and a decision tree for troubleshooting common yield issues.
Caption: General workflow for the synthesis of this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
- 5. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 6. renyi.hu [renyi.hu]
- 7. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of 3-Amino-2-(4-chlorobenzyl)propanoic Acid in Aqueous Buffers
Welcome to the technical support resource for 3-Amino-2-(4-chlorobenzyl)propanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues encountered during experimentation with this compound in aqueous buffers. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to rationally design your experimental conditions.
Understanding the Molecule: A Zwitterionic Nature
This compound is a substituted amino acid. Its structure, featuring both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), means that in aqueous solutions, it primarily exists as a zwitterion—a molecule with both a positive and a negative charge, resulting in a net neutral charge. This zwitterionic character is the primary determinant of its solubility behavior.
The solubility of such compounds is critically dependent on the pH of the solution. At a specific pH, known as the isoelectric point (pI), the net charge on the molecule is zero, leading to minimal repulsion between molecules and, consequently, the lowest aqueous solubility. As the pH moves away from the pI, the molecule acquires a net positive or negative charge, enhancing its interaction with water and increasing its solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
A1: The poor solubility at neutral pH is likely due to the compound being at or near its isoelectric point (pI). At the pI, the zwitterionic form dominates, which has minimal solubility in water.
To understand this, we can look at a structurally similar compound, baclofen (4-amino-3-(4-chlorophenyl)butanoic acid). Baclofen has two pKa values: approximately 3.87 for the carboxylic acid and 9.62 for the amino group. The isoelectric point (pI) for a simple amino acid can be estimated by averaging these two pKa values:
pI ≈ (pKa₁ + pKa₂) / 2
For baclofen, the estimated pI would be around (3.87 + 9.62) / 2 = 6.75.
Given the structural similarity, it is reasonable to predict that the pI of this compound is also in the neutral pH range. Therefore, at pH 7.4, the compound will have very low solubility.
Q2: How can I determine the optimal pH for dissolving my compound?
A2: To find the optimal pH for dissolution, you need to move the pH of your buffer significantly away from the compound's isoelectric point (pI).
-
Acidic pH (pH < pI): In acidic conditions, the amino group will be protonated (-NH₃⁺), while the carboxylic acid will be in its neutral form (-COOH). This results in a net positive charge on the molecule, forming a cationic species that is generally more soluble in aqueous solutions.
-
Alkaline pH (pH > pI): In basic conditions, the carboxylic acid group will be deprotonated (-COO⁻), while the amino group will be in its neutral form (-NH₂). This results in a net negative charge, forming an anionic species that is also typically more soluble.
A good starting point is to test buffers with a pH at least 2 units below or above the estimated pI. For this compound, we recommend trying buffers at pH ≤ 4.5 or pH ≥ 8.5.
Q3: I've adjusted the pH, but the solubility is still not sufficient for my experiment. What are my next steps?
A3: If pH adjustment alone is insufficient, several other strategies can be employed, often in combination with pH optimization:
-
Co-solvents: The addition of a water-miscible organic solvent can disrupt the intermolecular forces in the crystal lattice and increase the solubility of hydrophobic compounds. Common co-solvents for poorly soluble drugs include:
-
Dimethyl sulfoxide (DMSO): A powerful solvent, but care must be taken as it can be toxic to cells at higher concentrations. Aim for a final concentration of ≤ 1% in your assay.
-
Ethanol: A less toxic option than DMSO, often used in formulations.
-
Polyethylene glycol (PEG): Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents.
-
-
Heating: Gently warming the solution can increase the rate of dissolution and the equilibrium solubility. However, be cautious of potential degradation of the compound at elevated temperatures. Always check the compound's stability at the intended temperature.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.
-
Salt Formation: While not a simple benchtop procedure, forming a salt of the compound (e.g., a hydrochloride salt of the amino group or a sodium salt of the carboxylic acid) can dramatically improve aqueous solubility. If you are synthesizing the compound, this is a viable strategy.
Q4: Will adding salts to my buffer affect the solubility of my zwitterionic compound?
A4: The effect of ionic strength on the solubility of zwitterionic compounds can be complex. While zwitterions themselves do not contribute to the ionic strength of a solution, the presence of other ions can influence solubility. In some cases, increasing the ionic strength can lead to a "salting-in" effect, where solubility is increased. However, at very high salt concentrations, a "salting-out" effect can occur, leading to decreased solubility. The specific effect will depend on the nature of the salt and the compound. If you are working with buffers of high ionic strength, it is advisable to experimentally determine the solubility of your compound under those specific conditions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution after initial dissolution. | The solution is supersaturated, or the pH has shifted. | 1. Ensure the pH of the final solution is stable and maintained. 2. Consider preparing a more concentrated stock solution in an appropriate solvent (e.g., DMSO) and diluting it into your aqueous buffer immediately before use. 3. If diluting from a stock, add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation. |
| The compound dissolves but then crashes out upon cooling. | The solubility is highly temperature-dependent. | 1. Prepare the solution at the temperature it will be used. 2. If the experiment must be conducted at a lower temperature, you may need to accept a lower final concentration or explore the use of co-solvents to maintain solubility at the lower temperature. |
| Inconsistent results between experiments. | Incomplete dissolution of the compound. | 1. Always ensure the compound is fully dissolved before use. Visually inspect for any remaining solid particles. 2. Consider filtering the solution through a 0.22 µm filter to remove any undissolved micro-particulates. 3. Use a consistent and validated protocol for preparing your solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This is the recommended starting point for most applications to ensure complete initial dissolution.
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Accurately weigh a small amount of this compound into a sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (to no more than 40°C) or sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no remaining solid particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer via pH Adjustment
Objective: To prepare a working solution of this compound directly in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., 50 mM Phosphate Buffer or 50 mM Acetate Buffer)
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to your chosen buffer.
-
For acidic dissolution:
-
Slowly add 1 M HCl dropwise while monitoring the pH and stirring.
-
Continue adding acid until the compound fully dissolves. Note the final pH.
-
If necessary, adjust the pH back towards your target pH with 1 M NaOH, being careful not to exceed the solubility limit at the new pH.
-
-
For basic dissolution:
-
Slowly add 1 M NaOH dropwise while monitoring the pH and stirring.
-
Continue adding base until the compound fully dissolves. Note the final pH.
-
If necessary, adjust the pH back towards your target pH with 1 M HCl, observing for any precipitation.
-
-
Once dissolved, the solution can be sterile-filtered if required.
Visualizing pH-Dependent Solubility
The following diagram illustrates the relationship between pH and the charge state of this compound, which in turn dictates its solubility.
Caption: pH-dependent charge states and solubility of this compound.
Troubleshooting Workflow
The following workflow provides a systematic approach to addressing solubility issues.
Caption: A systematic workflow for troubleshooting solubility issues.
Technical Support Center: Stereochemical Integrity in the Synthesis of 3-Amino-2-(4-chlorobenzyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-Amino-2-(4-chlorobenzyl)propanoic Acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of maintaining stereochemical control during the synthesis of this chiral β-amino acid. As the biological activity of chiral molecules is often confined to a single enantiomer, preventing racemization is not merely a matter of optimizing yield but is fundamental to ensuring the efficacy and safety of the final compound.
This document provides in-depth, question-and-answer-based troubleshooting guides and proactive strategies to help you diagnose, solve, and, most importantly, prevent racemization in your synthetic workflow.
Section 1: Frequently Asked Questions - The Fundamentals of Racemization
This section addresses the core principles behind the loss of stereochemical integrity in amino acid synthesis.
Q1: Why is preventing racemization so critical in the synthesis of this compound?
A1: this compound is a chiral molecule, with the stereocenter located at the C2 carbon. In pharmaceutical and biological applications, the desired therapeutic effect is typically associated with only one of the two enantiomers (mirror-image isomers). The other enantiomer might be biologically inactive or, in some cases, contribute to undesirable side effects or toxicity.[1] Therefore, the synthesis of an enantiomerically pure compound is paramount. Racemization, the conversion of an enantiopure sample into a mixture of enantiomers, effectively reduces the concentration of the active compound and introduces an impurity that can be difficult and costly to remove.
Q2: What is the primary chemical mechanism that leads to racemization during the synthesis of this β-amino acid?
A2: Racemization in this context primarily occurs through the deprotonation of the chiral C2 carbon (the α-carbon relative to the carboxyl group). The proton at this position is acidic due to the electron-withdrawing effect of the adjacent carboxyl group. Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate. Subsequent, non-stereospecific reprotonation of this intermediate will result in a racemic mixture of the starting material or product.[1][2]
A second common pathway, particularly during carboxyl group activation for amide bond formation, is the formation of a 5-oxazolinone (azlactone) intermediate. The α-proton in this cyclic structure is significantly more acidic and highly susceptible to abstraction by even weak bases, leading to rapid racemization.[2][3]
Caption: Key mechanism for racemization via a planar intermediate.
Q3: How does the choice of N-protecting group influence stereochemical control?
A3: The N-protecting group has a profound impact on the rate of racemization.
-
Urethane-type protecting groups (Boc, Fmoc, Z): These are strongly recommended. The lone pair of electrons on the nitrogen atom is delocalized into the urethane carbonyl, making it less available to participate in the formation of an oxazolone ring. This significantly suppresses the primary pathway for racemization during carboxyl activation.[4][5]
-
Acyl-type protecting groups (e.g., Benzoyl, Acetyl): These groups should be avoided on the chiral center if subsequent carboxyl activation is planned. The carbonyl group of the acyl moiety actively promotes the formation of the highly racemization-prone oxazolone intermediate.[4]
Q4: Which coupling reagents and additives are best for minimizing racemization during amide bond formation or other carboxyl activations?
A4: When activating the carboxylic acid, the choice of reagents is critical. While carbodiimides like DCC and EDC are effective, they can promote a high degree of racemization when used alone.[5] To mitigate this, they should always be used in combination with racemization-suppressing additives.
-
Additives: Hydroxybenzotriazole (HOBt), 6-Cl-HOBt, and Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) are essential additives. They react with the activated acid to form an active ester intermediate that is more stable and less prone to oxazolone formation than the initial O-acylisourea intermediate formed by the carbodiimide.[3][6] This provides a wider window for the desired nucleophilic attack to occur before racemization.
Section 2: Troubleshooting Guide - Diagnosing and Solving Racemization
This section provides a structured approach to identifying and rectifying sources of racemization in your experimental workflow.
Problem 1: Significant racemization is detected after a carboxyl group activation and coupling step.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| Inappropriate Base | Strong, non-hindered bases like N,N-Diisopropylethylamine (DIEA) can readily abstract the acidic C2 proton, leading to enolization and racemization. The basicity and steric hindrance of the base are key factors.[3] | Switch to a weaker or more sterically hindered base. N-Methylmorpholine (NMM, pKa ~7.4) is a weaker base than DIEA (pKa ~10.1) and is often a better choice. For particularly sensitive substrates, 2,4,6-collidine offers greater steric hindrance, further disfavoring proton abstraction at the chiral center.[3] |
| Suboptimal Coupling Cocktail | Using a carbodiimide (e.g., EDC, DCC) without an additive like HOBt or Oxyma allows the highly reactive O-acylisourea intermediate to persist, which rapidly rearranges to the racemization-prone oxazolone.[5][6] | Always use a carbodiimide with an equimolar amount of a racemization suppressant. A reliable combination is EDC/Oxyma or HATU/HOAt. Protocol: Dissolve the N-protected amino acid and Oxyma (1.1 eq) in DMF. Cool to 0 °C. Add EDC (1.1 eq) and stir for 10-15 minutes (pre-activation). Then, add your amine nucleophile. |
| High Reaction Temperature | Racemization is a chemical reaction with its own activation energy. Higher temperatures increase the rate of all reactions, including the undesired proton abstraction and epimerization, often to a greater extent than the desired coupling reaction. | Maintain low temperatures throughout the activation and coupling steps. Start the pre-activation and coupling at 0 °C. After the initial reaction, allow the mixture to warm slowly to room temperature and stir to completion. Monitor by TLC or LC-MS to avoid unnecessarily long reaction times. |
Problem 2: Loss of enantiomeric purity is observed during a final deprotection or hydrolysis step.
| Possible Cause | Scientific Rationale & Explanation | Recommended Solution & Protocol |
| Harsh Hydrolysis Conditions | Prolonged exposure to strong acid (e.g., 6M HCl at reflux) or strong base (e.g., NaOH/MeOH at high temperatures) to cleave protecting groups or esters can establish an equilibrium that allows for proton abstraction and reprotonation at the chiral center, leading to racemization.[1] | Employ milder deprotection conditions. For Boc groups, use 4M HCl in Dioxane or TFA in DCM at 0 °C to room temperature. For ester hydrolysis, consider enzymatic hydrolysis or conditions like LiOH in a THF/water mixture at 0 °C, which are often less harsh than NaOH or KOH at elevated temperatures. Always keep reaction times to the minimum required, as determined by reaction monitoring. |
Section 3: Proactive Strategies for Enantioselective Synthesis
The most effective way to prevent racemization is to design a synthetic route that establishes the desired stereocenter with high fidelity from the outset.
Strategy 1: Asymmetric Alkylation Using a Chiral Auxiliary
This is a robust and reliable method for setting the stereocenter. A chiral auxiliary is temporarily attached to a prochiral substrate to direct the stereochemistry of a subsequent alkylation reaction. The auxiliary is then cleaved to reveal the enantiomerically enriched product.[7][8]
Caption: Workflow for asymmetric synthesis via a chiral auxiliary.
Experimental Protocol: Asymmetric Alkylation
-
Acylation: Couple the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to propionyl chloride to form the N-propionyloxazolidinone.
-
Enolate Formation: Dissolve the adduct in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add LDA (1.05 eq) dropwise and stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add a solution of 4-chlorobenzyl bromide (1.1 eq) in THF dropwise. Maintain the temperature at -78 °C and stir until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent, dry, and purify by chromatography.
-
Auxiliary Cleavage: Cleave the auxiliary using established methods, such as lithium hydroxide and hydrogen peroxide, to yield the desired enantiomerically pure this compound precursor.
Strategy 2: Asymmetric Hydrogenation
This atom-economical method involves the hydrogenation of a prochiral α,β-unsaturated acid or enamine precursor using a chiral transition metal catalyst (e.g., complexes of Rhodium or Ruthenium with chiral phosphine ligands like BINAP). The catalyst creates a chiral environment that forces the hydrogen to add to one face of the double bond preferentially, leading to a highly enantiomerically enriched product.[9][10]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-2-(4-chlorobenzyl)propanoic Acid (Baclofen) Degradation Pathways
Welcome to the technical support center for 3-Amino-2-(4-chlorobenzyl)propanoic acid, commonly known as Baclofen. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting assistance for experiments related to the stability and degradation of Baclofen.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Baclofen?
A1: Baclofen is a relatively stable molecule under many conditions.[1] It is a white to off-white, crystalline powder that is slightly soluble in water and very slightly soluble in methanol.[2][3] Stability studies have shown that it remains stable in oral suspensions for up to 90 days at both refrigerated (5°C ± 3°C) and room temperature (30°C ± 2°C).[4][5] Similarly, compounded oral powders of Baclofen have demonstrated stability for 120 days at 25°C ± 2°C and 60% ± 5% relative humidity.[6] In solution for intrathecal administration, it is stable at 37°C.[2] However, it is susceptible to degradation under specific stress conditions, particularly in acidic environments and in the presence of oxidizing agents.[7][8]
Q2: What are the primary degradation pathways for Baclofen?
A2: The primary degradation pathways for Baclofen are hydrolysis (especially acidic), and oxidation.[7][8] While it shows high stability under neutral, thermal, and photolytic conditions, significant degradation is observed when subjected to strong acidic or oxidative stress.[1][9]
-
Acid Hydrolysis: Extensive degradation occurs in acidic conditions.[7] One study noted that an additional peak at an Rf value of 0.14 was observed when using hydrochloric acid, indicating the formation of a degradation product.[8]
-
Oxidative Degradation: The molecule is susceptible to oxidation.[8] In one experiment, treatment with hydrogen peroxide resulted in a degradation peak at an Rf value of 0.65.[8] Another study showed about 7.5% degradation under oxidative stress.[9]
-
Alkaline Hydrolysis: Mild degradation has been observed under basic conditions.[7]
-
Thermal and Photolytic Degradation: Baclofen is generally stable under thermal and photolytic (UV and sunlight) conditions.[1][8][9]
Q3: What are the known degradation products of Baclofen?
A3: The major known degradation impurity of Baclofen is USP Baclofen Related Compound A, which is also listed as Impurity A in the European Pharmacopoeia.[2] Another impurity, Impurity B, is listed in the European Pharmacopoeia as a process-related impurity rather than a degradation product.[2] The main metabolite of Baclofen in the liver is β-(p-chlorophenyl)-4-hydroxybutyric acid, formed through deamination, and is pharmacologically inactive.[3]
Q4: What analytical methods are recommended for studying Baclofen degradation?
A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and effective methods for developing stability-indicating assays for Baclofen.[7][8]
-
RP-HPLC: A reversed-phase HPLC method is suitable for separating Baclofen from its degradation products. A typical setup might use a C18 column with a mobile phase consisting of an acetonitrile and acetate buffer mixture.[7] Detection is commonly performed using a UV detector at wavelengths around 225 nm or 272 nm.[1][7]
-
HPTLC: HPTLC is another validated stability-indicating method. A common solvent system is butanol-acetic acid-water, with densitometric analysis around 238 nm.[8]
These methods can effectively separate the parent drug from its degradation products, allowing for accurate quantification and stability assessment.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in a Chromatogram During a Stability Study
Possible Cause 1: Degradation of Baclofen.
-
Explanation: If your experiment involves stress conditions such as strong acids or oxidizing agents, the new peaks are likely degradation products.[7][8] Baclofen is known to be sensitive to acidic and oxidative environments.[2][9]
-
Troubleshooting Steps:
-
Confirm the Identity of the Peak: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unknown peak and compare it to known degradation products like USP Baclofen Related Compound A.[2]
-
Review Stress Conditions: Correlate the appearance of the peak with the specific stress condition applied. For example, a peak appearing only in the acid-treated sample points to acid hydrolysis.[7]
-
Optimize Chromatography: Adjust the mobile phase composition or gradient to improve the resolution between Baclofen and the new peak to ensure accurate quantification.[10]
-
Possible Cause 2: Contamination.
-
Explanation: The peak could be from a contaminated solvent, glassware, or excipient if you are working with a formulation.
-
Troubleshooting Steps:
-
Run a Blank: Inject your diluent or mobile phase alone to check for solvent contamination.
-
Analyze a Placebo: If you are analyzing a formulation, run a placebo sample (all excipients without Baclofen) under the same conditions to see if any of the excipients are interfering.[2]
-
Ensure Proper Cleaning: Verify that all glassware and equipment were properly cleaned before use.
-
Issue 2: Low Recovery or Significant Loss of Baclofen in a Seemingly Stable Condition
Possible Cause 1: Adsorption to Container Surfaces.
-
Explanation: Although not widely reported as a major issue, polar molecules can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.
-
Troubleshooting Steps:
-
Test Different Container Types: Compare results from samples stored in borosilicate glass versus polypropylene or other polymer containers.
-
Use Silanized Glassware: Silanizing glass surfaces can reduce the adsorption of polar analytes.
-
Rinse the Container: After transferring your sample for analysis, rinse the container with the mobile phase and analyze the rinse solution to check for any adsorbed Baclofen.
-
Possible Cause 2: Unaccounted for Photodegradation.
-
Explanation: While Baclofen is generally considered photostable, prolonged exposure to high-intensity light, especially in solution, could potentially lead to some degradation.[1][8]
-
Troubleshooting Steps:
-
Use Amber Vials: Always store Baclofen solutions in amber-colored vials or protect them from light by wrapping them in aluminum foil.[4]
-
Conduct a Photostability Study: Formally assess the photostability according to ICH Q1B guidelines to determine if light is a contributing factor.
-
Possible Cause 3: Incomplete Extraction or Dissolution.
-
Explanation: Baclofen is only slightly soluble in water.[3] If the drug is not fully dissolved in your sample diluent, your initial concentration (T=0) measurement will be incorrect, leading to a perceived loss over time.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure your sample concentration is below the solubility limit in your chosen diluent.
-
Use Sonication or Vortexing: Adequately vortex or sonicate your samples to ensure complete dissolution before analysis.
-
Check pH of the Diluent: The solubility of amino acids like Baclofen can be pH-dependent. Adjusting the pH of your diluent might improve solubility.
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study of Baclofen
This protocol outlines the steps to intentionally degrade a Baclofen sample to identify potential degradation products and establish a stability-indicating analytical method.
Objective: To assess the stability of Baclofen under various stress conditions as per ICH guidelines.[7]
Materials:
-
Baclofen active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffer salts (e.g., potassium phosphate, sodium acetate)
-
HPLC system with a UV or PDA detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Baclofen in a suitable diluent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Heat the mixture at 60-80°C for a specified period (e.g., 2-8 hours).
-
Cool the solution, neutralize it with 1N NaOH, and dilute to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).[7]
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Heat the mixture at 60-80°C for a specified period.
-
Cool the solution, neutralize it with 1N HCl, and dilute to the final concentration.[7]
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid Baclofen powder in a hot air oven at a high temperature (e.g., 105°C) for a set duration.
-
Alternatively, heat a solution of Baclofen at a specified temperature (e.g., 80°C).
-
Dissolve/dilute the sample to the final concentration for analysis.[9]
-
-
Photolytic Degradation:
-
Expose a solution of Baclofen and the solid powder to UV light (e.g., 254 nm) and visible light (as per ICH Q1B guidelines).
-
Prepare a control sample protected from light.
-
After exposure, dissolve/dilute the samples to the final concentration for analysis.[9]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a developed and validated HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent Baclofen.
-
Data Presentation
Table 1: Summary of Baclofen Degradation Under Forced Conditions
| Stress Condition | Reagent/Parameter | Duration/Temp | Degradation (%) | Degradation Products Observed | Reference |
| Acid Hydrolysis | 1N HCl | 8 hours / 80°C | Extensive | Yes | [7] |
| Alkaline Hydrolysis | 1N NaOH | 8 hours / 80°C | Mild | Yes | [7] |
| Oxidation | 30% H₂O₂ | 24 hours / RT | ~7.5% | Yes | [1][9] |
| Thermal (Dry Heat) | 105°C | 24 hours | ~8.3% | Yes | [9] |
| Photolytic (UV/Sunlight) | ICH Q1B | N/A | None Observed | No | [8][9] |
Visualizations
Diagram 1: Primary Chemical Degradation Pathways of Baclofen
Caption: Primary chemical degradation pathways for Baclofen.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Diagram 3: Troubleshooting Unexpected Chromatographic Peaks
Caption: Decision tree for troubleshooting unexpected peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Stability Study of Baclofen in an Oral Powder Form Compounded for Pediatric Patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated Stability-indicating HPTLC Determination of Baclofen in Bulk Drug, Pharmaceutical Formulations and Real Human Urine and Plasma. | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 9. researchgate.net [researchgate.net]
- 10. ijsr.net [ijsr.net]
Technical Support Center: Troubleshooting Assay Interference with 3-Amino-2-(4-chlorobenzyl)propanoic Acid and Related GABA-B Agonists
Welcome to the technical support center for researchers utilizing 3-Amino-2-(4-chlorobenzyl)propanoic Acid and similar GABAergic compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions regarding unexpected results and potential interference in various biological assays. As scientists and drug development professionals, maintaining the integrity of our experimental data is paramount. This resource moves beyond simple protocols to explain the causality behind experimental observations and provide self-validating workflows to ensure your results are robust and reliable.
Compound Profile: this compound
This compound is a derivative of propanoic acid containing a 4-chlorobenzyl group. While literature on this specific isomer is limited, its structure is closely related to that of Baclofen, (RS)-4-amino-3-(4-chlorophenyl)butanoic acid, a well-characterized agonist of the γ-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] Given this structural similarity, it is plausible that it acts as a modulator of the GABA-B receptor. This guide will use the extensive knowledge base for Baclofen as a framework for troubleshooting potential issues that may arise when studying this class of compounds.
| Property | Data |
| IUPAC Name | 3-amino-2-(4-chlorophenyl)propanoic acid |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol [2] |
| Common Synonyms | (R)-3-Amino-2-(4-chloro-phenyl)-propionic acid |
| Primary Target | Presumed GABA-B Receptor Agonist |
Section 1: Understanding the Primary Mechanism of Action & Potential Pitfalls
This compound is expected to act as a GABA-B receptor agonist. The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits.[3] Its activation initiates a cascade of intracellular events that are crucial for inhibitory neurotransmission.
Mechanism of Action: Upon agonist binding, the receptor activates associated Gi/o proteins. This leads to:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release.[4]
This signaling pathway is the intended, or "on-target," effect. However, interference in biological assays often arises from unintended "off-target" effects or direct interaction of the compound with assay components.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. 3-amino-2-(4-chlorophenyl)propanoic Acid | C9H10ClNO2 | CID 10726679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of baclofen in rat dorsal motor nucleus of the vagus - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side reactions in the preparation of "3-Amino-2-(4-chlorobenzyl)propanoic Acid"
Welcome to the technical support center for the synthesis of 3-Amino-2-(4-chlorobenzyl)propanoic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side reactions and maximizing yield and purity. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and supported by authoritative references.
Introduction to the Synthesis
The synthesis of this compound, a substituted β-amino acid, presents several challenges. While not as extensively documented as its structural isomer, the GABA analogue Baclofen, its synthesis can be approached through established methodologies in organic chemistry. The most common routes involve the formation of a carbon-carbon bond to introduce the 4-chlorobenzyl group, followed by the introduction of the amine functionality. This guide will focus on a common synthetic pathway and the critical points where side reactions can occur.
A plausible and common synthetic route is the Michael addition of a nucleophile to a substituted acrylate, followed by functional group manipulations. A key strategy involves the conjugate addition of a nitromethane anion to an ethyl coumarate derivative, which can then be reduced and hydrolyzed to the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
The primary side reactions depend on the chosen synthetic route. However, for a multi-step synthesis involving C-C bond formation and functional group interconversions, common side reactions include:
-
Poly-alkylation: In syntheses involving the alkylation of a malonic ester or a similar active methylene compound with 4-chlorobenzyl chloride, the product can be alkylated more than once.
-
Elimination Reactions: Under basic conditions, elimination of the newly introduced benzyl group or other leaving groups can occur, leading to unsaturated byproducts.
-
Racemization: If the synthesis is intended to be stereoselective, loss of stereochemical integrity can occur at various stages, particularly under harsh basic or acidic conditions.
-
Incomplete Hydrolysis: In the final step of ester hydrolysis to the carboxylic acid, incomplete reaction can leave starting material as an impurity.
-
Decarboxylation Issues: For routes involving a malonic ester, incomplete or premature decarboxylation can lead to di-acid impurities.
Q2: How can I control the formation of diastereomers during the synthesis?
Controlling stereochemistry is a significant challenge. The formation of diastereomers can be influenced by several factors:
-
Chiral Auxiliary: The use of a chiral auxiliary attached to the starting material can direct the approach of the incoming nucleophile or electrophile, leading to a diastereoselective reaction.
-
Chiral Catalyst: A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.
-
Substrate Control: The existing stereocenter in a chiral substrate can influence the stereochemical outcome of a subsequent reaction.
Troubleshooting Diastereomer Formation:
| Observation | Potential Cause | Recommended Action |
| Low diastereomeric excess (de) | Ineffective chiral control | Screen different chiral auxiliaries or catalysts. Optimize reaction temperature and solvent. |
| Epimerization of the product | Harsh reaction conditions | Use milder bases or acids. Reduce reaction times and temperatures. |
Q3: What are the best practices for purifying the final product?
Purification of this compound can be challenging due to its zwitterionic nature.
-
Crystallization: This is often the most effective method for purifying amino acids. The choice of solvent system is critical. A common approach is to dissolve the crude product in a minimal amount of hot water and then add a miscible organic solvent like isopropanol or ethanol to induce crystallization.
-
Ion-Exchange Chromatography: This technique is highly effective for separating amino acids from non-ionic impurities. The zwitterionic nature of the product allows it to bind to both cation and anion exchange resins.
-
Reverse-Phase Chromatography (HPLC): For high-purity requirements, preparative HPLC can be used. A C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.
Troubleshooting Guide: A Step-by-Step Synthetic Approach
A common and effective route for the synthesis of this compound is outlined below. We will address potential issues at each step.
Experimental Workflow Diagram
Caption: A plausible synthetic workflow for this compound.
Step 1 & 2: Knoevenagel Condensation and Michael Addition
In this sequence, diethyl malonate is first condensed with 4-chlorocinnamaldehyde, and then nitromethane is added via a Michael addition.
Potential Issues & Solutions:
| Problem | Plausible Cause | Troubleshooting Steps |
| Low yield of Michael Adduct | Inefficient base: The base used may not be strong enough to deprotonate the nitromethane effectively. | Solution: Use a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Side reactions: The aldehyde may undergo self-condensation or other side reactions. | Solution: Control the reaction temperature carefully, often starting at low temperatures (0 °C) and slowly warming to room temperature. | |
| Formation of Poly-addition Products | Incorrect stoichiometry: An excess of the Michael acceptor can lead to further reactions. | Solution: Use a slight excess of the nitromethane to ensure complete consumption of the acceptor. |
Step 3: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical step.
Potential Issues & Solutions:
| Problem | Plausible Cause | Troubleshooting Steps |
| Incomplete Reduction | Catalyst poisoning: The catalyst (e.g., Raney Nickel, Pd/C) may be poisoned by sulfur or other impurities. | Solution: Ensure all reagents and solvents are of high purity. Use a fresh batch of catalyst. Increase catalyst loading or hydrogen pressure. |
| Insufficient reaction time or hydrogen pressure. | Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Increase the hydrogen pressure within the safe limits of the equipment. | |
| Hydrogenolysis of the C-Cl bond | Harsh reaction conditions: Palladium catalysts, in particular, can sometimes catalyze the cleavage of aryl chlorides under hydrogenation conditions. | Solution: Use a different catalyst, such as Raney Nickel, which is less prone to causing dehalogenation. Alternatively, use alternative reduction methods like SnCl2/HCl or Fe/NH4Cl. |
Step 4: Hydrolysis and Decarboxylation
The final step involves the hydrolysis of the ester groups and decarboxylation to yield the final product.
Potential Issues & Solutions:
| Problem | Plausible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Insufficiently harsh conditions: The ester groups may be sterically hindered, requiring forcing conditions for complete hydrolysis. | Solution: Increase the concentration of the acid (e.g., 6M HCl) and/or increase the reflux time. Monitor the reaction progress by TLC or LC-MS. |
| Formation of Amide Byproducts | Reaction with ammonia: If the reaction is not properly quenched, residual amine intermediates could lead to amide formation. | Solution: Ensure a clean workup procedure to separate the desired amino acid from any unreacted starting materials or byproducts. |
| Racemization | Harsh acidic conditions: Prolonged exposure to strong acid at high temperatures can lead to epimerization at the alpha-carbon. | Solution: While complete hydrolysis is necessary, avoid excessively long reaction times. If stereochemical purity is critical, explore milder, two-step hydrolysis and decarboxylation procedures. |
Logical Relationship Diagram: Minimizing Side Reactions
Caption: Key experimental factors for minimizing side reactions and achieving desired outcomes.
Validation & Comparative
A Comparative Guide to GABAB Receptor Binding: 3-Amino-2-(4-chlorobenzyl)propanoic Acid versus Baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the GABA B (GABAB) receptor binding properties of the well-established agonist, Baclofen, and a structurally related compound, 3-Amino-2-(4-chlorobenzyl)propanoic Acid. As a Senior Application Scientist, the goal of this document is to offer a clear, evidence-based analysis to inform research and development decisions in the field of GABAergic neurotransmission.
Introduction: The GABAB Receptor and its Ligands
The GABAB receptor, a metabotropic G-protein coupled receptor (GPCR), is a key player in mediating slow and prolonged inhibitory signals in the central nervous system (CNS).[1] Its activation leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and the modulation of Ca2+ and K+ channels, ultimately dampening neuronal excitability.[2]
Baclofen , chemically known as β-(4-chlorophenyl)-γ-aminobutyric acid, is a selective and potent agonist of the GABAB receptor.[3][4] It is widely used as a muscle relaxant to treat spasticity.[5] Its therapeutic effects are attributed to its ability to mimic the action of the endogenous neurotransmitter γ-aminobutyric acid (GABA) at the GABAB receptor.[3]
This compound is a structural analog of Baclofen. While not as extensively studied, its structural similarity warrants a comparative analysis of its potential interaction with the GABAB receptor. It is important to note that direct, head-to-head comparative binding studies for this specific compound are limited in publicly available literature. Therefore, this guide will also draw upon data from closely related analogs to infer its likely pharmacological profile.
Comparative Analysis of GABAB Receptor Binding
The interaction of a ligand with its receptor is fundamentally characterized by its binding affinity. High affinity, typically indicated by a low inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), signifies a strong and stable interaction.
Baclofen: A High-Affinity Agonist
Baclofen is well-characterized as a high-affinity agonist at the GABAB receptor. Numerous radioligand binding studies have quantified its affinity. For instance, studies using [3H]-GABA or [3H]-baclofen have consistently demonstrated that (-)-Baclofen, the active enantiomer, displaces these radioligands with high potency.[6]
| Compound | Parameter | Value (approx.) | Reference |
| (-)-Baclofen | IC50 | 0.04 µM | [6] |
| Racemic Baclofen | Ki | 6 µM | [2] |
These values firmly establish Baclofen as a potent ligand for the GABAB receptor, underpinning its clinical efficacy. The structure-activity relationship of Baclofen analogs indicates that the presence of the p-chlorophenyl ring, the amino group, and the carboxylic acid moiety are all crucial for high-affinity binding.[1]
This compound: Inferred Low Affinity and Potential Antagonism
Based on this evidence, it is highly probable that this compound also exhibits significantly lower affinity for the GABAB receptor compared to Baclofen and may function as an antagonist rather than an agonist. The subtle difference in the position of the amino group relative to the phenyl ring and carboxylic acid likely disrupts the optimal conformation required for receptor activation.
GABAB Receptor Signaling Pathway
Activation of the GABAB receptor by an agonist like Baclofen initiates a well-defined signaling cascade. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits.[8] Upon agonist binding to the GABAB1 subunit, a conformational change occurs, leading to the activation of associated Gi/o proteins.[8] This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors.
Experimental Protocol: GABAB Receptor Radioligand Binding Assay
To empirically determine and compare the binding affinities of this compound and Baclofen, a competitive radioligand binding assay is the gold standard. The following protocol provides a detailed methodology.
Objective:
To determine the Ki of this compound and Baclofen for the GABAB receptor using a competitive binding assay with a known radioligand (e.g., [3H]-GABA or [3H]-Baclofen).
Materials:
-
Receptor Source: Rat brain cortical membranes or cell lines stably expressing human recombinant GABAB receptors.
-
Radioligand: [3H]-GABA or [3H]-Baclofen.
-
Test Compounds: Baclofen and this compound.
-
Non-specific Binding Control: Unlabeled GABA or Baclofen at a high concentration (e.g., 1 mM).
-
Assay Buffer: Tris-HCl buffer containing CaCl2.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat brain cortex in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds (Baclofen and this compound).
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand.
-
Non-specific Binding: Membrane preparation + radioligand + high concentration of unlabeled GABA/Baclofen.
-
Competition Binding: Membrane preparation + radioligand + varying concentrations of the test compound.
-
-
-
Incubation:
-
Add the membrane preparation, radioligand, and test compounds/control to the wells.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
References
- 1. [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-affinity relationships of baclofen and 3-heteroaromatic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baclofen - Wikipedia [en.wikipedia.org]
- 5. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Amino-2-(4-chlorobenzyl)propanoic Acid and Phenibut: A Guide for Neuropharmacology Researchers
This guide provides an in-depth comparative analysis of Phenibut (β-Phenyl-γ-aminobutyric acid), a well-documented GABAergic compound, and the lesser-known 3-Amino-2-(4-chlorobenzyl)propanoic acid. While both are analogues of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), their structural nuances suggest distinct pharmacological profiles. This document is designed for researchers, scientists, and drug development professionals, offering a framework for understanding these differences and outlining the necessary experimental workflows to fully characterize this compound.
Introduction: Structural Analogues, Divergent Properties
The modulation of the GABA system is a cornerstone of treatment for anxiety, spasticity, and certain neurological disorders.[1] Phenibut, a GABA analogue featuring a phenyl ring at the β-position, was developed in the 1960s in the Soviet Union and is recognized for its anxiolytic and nootropic effects.[2][3][4] Its ability to cross the blood-brain barrier, a limitation of GABA itself, makes it a compound of significant interest.[5][6][7]
In contrast, this compound is a structural isomer of Baclofen, a potent and clinically utilized GABA-B receptor agonist.[8][9][10] By rearranging the aminobutyric acid backbone and maintaining the 4-chlorophenyl moiety characteristic of Baclofen, this compound presents an intriguing subject for pharmacological investigation. This guide will dissect the known properties of Phenibut and provide a comprehensive, experimentally-grounded roadmap for characterizing its lesser-known counterpart, enabling a direct and meaningful comparison.
Molecular Structure and Chemical Properties
The seemingly subtle differences in chemical structure between these compounds are critical, as they dictate receptor affinity, selectivity, and pharmacokinetic behavior. Phenibut is a β-substituted GABA derivative, whereas this compound can be described as an α-substituted β-alanine.
| Property | This compound | Phenibut |
| IUPAC Name | This compound | 4-Amino-3-phenylbutanoic acid[5][11] |
| Synonyms | α-(4-chlorobenzyl)-β-alanine | β-Phenyl-GABA, Fenibut, Noofen[5][11] |
| Molecular Formula | C₁₀H₁₂ClNO₂ | C₁₀H₁₃NO₂[5] |
| Molar Mass | 213.66 g/mol [12] | 179.22 g/mol [5] |
| CAS Number | 1581238-31-4 ((R)-enantiomer)[12] | 1078-21-3 (racemate)[5][11] |
| Key Structural Features | Propanoic acid backbone; 4-chlorobenzyl group at α-position; Amino group at β-position. | Butanoic acid backbone; Phenyl group at β-position; Amino group at γ-position. |
The key distinctions are the position of the amino group relative to the carboxyl group and the presence of a chlorine atom on the phenyl ring of this compound. This chlorination is a feature shared with Baclofen and is known to significantly enhance GABA-B receptor agonist potency. Both molecules are chiral, and as with Phenibut and Baclofen, it is expected that the pharmacological activity will reside primarily in one of the enantiomers.[5][13]
Pharmacological Profiles: Established vs. Predicted
Mechanism of Action
Phenibut has a dual mechanism of action. It functions as a full agonist at the GABA-B receptor, though with a significantly lower affinity than Baclofen.[5][14][15] The (R)-enantiomer is the more potent form at this receptor.[5] Additionally, Phenibut binds to the α2-δ subunit of voltage-gated calcium channels (VDCCs), a mechanism it shares with gabapentinoids like pregabalin and gabapentin.[5][15] This action contributes to its overall CNS depressant effects. Some activity at GABA-A receptors has been reported at high concentrations.[2][3][15]
This compound lacks published pharmacological data. However, its striking structural similarity to Baclofen—a selective and potent GABA-B agonist—allows for a strong hypothesis. It is predicted to act as a GABA-B receptor agonist. The altered positioning of the amino and carboxyl groups compared to the classic γ-aminobutyric acid structure will critically influence its ability to adopt the necessary conformation to bind effectively to the GABA-B receptor's orthosteric site. Experimental validation is essential to confirm this predicted mechanism and to determine its affinity and functional efficacy relative to both Phenibut and Baclofen.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a cascade of inhibitory downstream effects. This includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (K+) channels, and the inhibition of voltage-gated calcium (Ca2+) channels. The net result is a hyperpolarization of the neuronal membrane and reduced neurotransmitter release.
Caption: GABA-B receptor signaling cascade.
Pharmacokinetics
Phenibut's pharmacokinetic profile is characterized by good oral absorption and an ability to penetrate the blood-brain barrier.[5][16] Its elimination half-life is notably dose-dependent, increasing at higher, recreational doses.[5] It undergoes minimal metabolism and is primarily excreted unchanged in the urine.[5][14][17]
| Parameter | Phenibut |
| Bioavailability | ≥63% (250 mg oral dose)[5] |
| Onset of Action | 2-4 hours (oral)[5] |
| Elimination Half-life | ~5.3 hours (250 mg dose); 15-24 hours (1-3 g dose)[5] |
| Metabolism | Minimal[5] |
| Excretion | ~63% unchanged in urine[5] |
The pharmacokinetic properties of This compound are unknown. The presence of the chlorine atom may render it more susceptible to metabolism by cytochrome P450 enzymes compared to Phenibut, potentially altering its half-life and clearance. Its ability to cross the blood-brain barrier is a critical parameter that requires experimental determination.
Experimental Workflows for Comparative Characterization
To empirically define the pharmacological and pharmacokinetic profile of this compound and compare it to Phenibut, a structured experimental approach is required. The following workflows provide validated, step-by-step methodologies.
Workflow 1: In Vitro Receptor Binding Affinity
Causality: The first step in characterizing a novel compound is to determine its binding affinity (Ki) for its predicted targets. A competitive radioligand binding assay is the gold standard for quantifying this interaction. By competing with a radiolabeled ligand of known affinity, we can accurately calculate the affinity of our unlabeled test compounds. We will assess binding at both GABA-B and GABA-A receptors to determine selectivity.
Protocol: Competitive Radioligand Binding Assay
-
Tissue Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Membrane Preparation: Resuspend the supernatant and centrifuge at 40,000 x g for 20 minutes. Wash the resulting pellet three times by resuspension and centrifugation in fresh buffer to remove endogenous GABA. The final pellet is resuspended in buffer to a protein concentration of 1-2 mg/mL.
-
Assay Setup (in triplicate):
-
Total Binding: Incubate prepared membranes with a low concentration of radioligand (e.g., 2 nM [³H]Baclofen for GABA-B sites or 2 nM [³H]Muscimol for GABA-A sites).[18][19]
-
Non-specific Binding: Incubate as above, but in the presence of a high concentration of a non-labeled, saturating ligand (e.g., 100 µM GABA) to block all specific binding.[19]
-
Competition: Incubate as for Total Binding, but with the addition of varying concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M) of the test compound (Phenibut or this compound).
-
-
Incubation: Incubate all tubes for 30 minutes at 4°C.
-
Termination & Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters three times with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Workflow 2: In Vitro Functional Activity
Causality: A binding assay reveals affinity but not function (i.e., whether the compound is an agonist, antagonist, or inverse agonist). The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation, the first step in GPCR signaling. An agonist will stimulate [³⁵S]GTPγS binding, providing a quantitative measure of its efficacy (Emax) and potency (EC₅₀).
Protocol: [³⁵S]GTPγS Functional Assay
-
Membrane Source: Use membranes from rat brain or a cell line stably expressing the human GABA-B receptor.
-
Assay Buffer: Prepare a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Assay Setup (in triplicate):
-
To each tube, add membranes, 50 µM GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test compound.
-
Initiate the reaction by adding 0.1 nM [³⁵S]GTPγS.
-
Basal: No test compound.
-
Stimulated: Varying concentrations of test compound.
-
Maximal Stimulation: A saturating concentration of a known full agonist (e.g., GABA or Baclofen).
-
-
Incubation: Incubate for 60 minutes at 30°C.
-
Termination & Analysis: Terminate and quantify using the same vacuum filtration and scintillation counting method as the binding assay.
-
Data Analysis:
-
Subtract basal binding from all other values.
-
Plot the stimulated binding as a percentage of the maximal stimulation against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) for each compound.
-
Workflow 3: Pharmacokinetic Profiling
Causality: Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for predicting its in vivo behavior, including dose requirements and duration of action. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for quantifying drug concentrations in complex biological matrices like plasma and brain tissue.[20][21][22]
Protocol: Rat Pharmacokinetic Study with LC-MS/MS Quantification
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per time point per route) with cannulated jugular veins for blood sampling.
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose (e.g., 2 mg/kg) to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO): Administer a single oral gavage dose (e.g., 10 mg/kg) to determine oral bioavailability and absorption rate.
-
-
Sampling:
-
Collect serial blood samples at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Centrifuge to obtain plasma.
-
For brain penetration, a separate cohort of animals is euthanized at selected time points, and brains are rapidly harvested.
-
-
Sample Preparation:
-
Plasma: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge.
-
Brain: Homogenize brain tissue in buffer, then perform protein precipitation on the homogenate.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from matrix components.[20][22]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection. Optimize precursor-to-product ion transitions for each compound.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the compound concentration in each sample.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters (AUC, CL, Vd, T½, Cmax, Tmax, and F%).
-
Conclusion and Future Directions
This guide establishes the foundational knowledge of Phenibut as a dual-action GABA-B agonist and gabapentinoid. More importantly, it highlights the scientific imperative to characterize its structural relative, this compound. Based on its structural analogy to the potent GABA-B agonist Baclofen, it is hypothesized to share a similar primary mechanism of action.
The detailed experimental workflows provided herein—spanning in vitro binding and functional assays to in vivo pharmacokinetic profiling—constitute a rigorous and validated pathway for this characterization. The resulting data will allow for a direct, quantitative comparison of receptor affinity, functional potency, selectivity, and drug-like properties between these two GABA analogues. This research is not merely an academic exercise; it is a necessary step in the rational exploration of novel chemical space for the development of next-generation modulators of the GABAergic system with potentially improved therapeutic indices.
References
- 1. Pharmacology of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenibut - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biochemical evaluation of baclofen analogues locked in the baclofen solid-state conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A facile and efficient synthesis of Baclofen [icc.journals.pnu.ac.ir]
- 10. brieflands.com [brieflands.com]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. 1581238-31-4|(R)-3-Amino-2-(4-chlorobenzyl)propanoic acid|BLD Pharm [bldpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.who.int [cdn.who.int]
- 15. psychonautwiki.org [psychonautwiki.org]
- 16. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of phenibut in rat brain tissue extracts by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Efficacy comparison of "3-Amino-2-(4-chlorobenzyl)propanoic Acid" and other GABA analogs
Prepared for: Researchers, Scientists, and Drug Development Professionals
A Note on the Target Compound "3-Amino-2-(4-chlorobenzyl)propanoic Acid"
Initial investigations for "this compound" have revealed a significant scarcity of publicly available scientific literature detailing its efficacy, mechanism of action, or therapeutic potential. While the compound is cataloged in chemical databases such as PubChem and is available from some commercial suppliers, there is a notable absence of preclinical or clinical studies in peer-reviewed journals. The patents associated with this chemical structure do not provide specific data on its biological activity in the context of GABAergic modulation.
Due to this lack of empirical data, a direct efficacy comparison as originally requested is not feasible. Therefore, this guide has been re-oriented to provide a comprehensive comparison of three well-established and widely researched GABA analogs: Baclofen , Gabapentin , and Pregabalin . This guide will delve into their distinct mechanisms, comparative efficacy supported by experimental data, and the methodologies used to evaluate them, providing a robust framework for understanding their roles in therapeutic development.
Introduction: The GABAergic System - The Brain's Primary Inhibitory Network
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, spasticity, neuropathic pain, and anxiety disorders.[2]
GABA exerts its effects through two main classes of receptors:
-
GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[3][4] Their activation leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability.[5]
-
GABAB Receptors: These are metabotropic G-protein coupled receptors.[6] Their activation initiates a signaling cascade that can lead to the opening of potassium channels (causing hyperpolarization) and the closing of calcium channels (reducing neurotransmitter release).[7]
GABA analogs are a class of drugs structurally similar to GABA, designed to modulate the GABAergic system for therapeutic benefit. However, as we will explore, their mechanisms of action can be quite distinct and do not always involve direct interaction with GABA receptors.
In-Depth Analysis of Key GABA Analogs
Baclofen: The Prototypical GABAB Receptor Agonist
Baclofen, a derivative of GABA, is a selective agonist for the GABAB receptor.[8][9] It is primarily used as a muscle relaxant to treat spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[9][10]
Mechanism of Action: By activating GABAB receptors, baclofen produces its therapeutic effects through two primary mechanisms:
-
Postsynaptic Inhibition: It opens potassium channels, leading to hyperpolarization of the postsynaptic neuron, making it less likely to fire.[7]
-
Presynaptic Inhibition: It inhibits voltage-gated calcium channels on presynaptic terminals, which in turn reduces the release of excitatory neurotransmitters like glutamate.[7][9]
This dual action effectively dampens the hyperexcitability of motor neurons, thereby reducing muscle spasticity.
Gabapentin and Pregabalin: The Gabapentinoids - Targeting Voltage-Gated Calcium Channels
Despite being structural analogs of GABA, gabapentin and pregabalin do not exert their primary effects through direct interaction with GABA receptors.[11][12] Instead, they belong to a class of drugs known as gabapentinoids.[12]
Mechanism of Action: The principal mechanism of action for both gabapentin and pregabalin is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the CNS.[11][12] This interaction leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[12] By dampening this excessive neurotransmitter release, which is a hallmark of conditions like neuropathic pain and epilepsy, gabapentinoids restore a more balanced neuronal activity.
While their core mechanism is similar, there are key differences in their pharmacokinetic and pharmacodynamic profiles that influence their clinical use and efficacy.
Comparative Analysis: Baclofen vs. Gabapentinoids
The following table provides a side-by-side comparison of the key characteristics of baclofen, gabapentin, and pregabalin.
| Feature | Baclofen | Gabapentin | Pregabalin |
| Primary Mechanism | Selective GABAB receptor agonist[8][9] | Binds to the α2δ-1 subunit of voltage-gated calcium channels[11] | Binds to the α2δ-1 subunit of voltage-gated calcium channels[12] |
| Primary Therapeutic Uses | Spasticity[9][10] | Neuropathic pain, partial seizures[11] | Neuropathic pain, fibromyalgia, generalized anxiety disorder, partial seizures[12] |
| Receptor Affinity | High affinity for GABAB receptors[8] | No significant affinity for GABAA or GABAB receptors | Higher binding affinity to α2δ-1 subunit than gabapentin |
| Oral Bioavailability | Rapidly absorbed[8] | Dose-dependent and saturable (decreases with higher doses)[11] | High (≥90%) and not dose-dependent[12] |
| Metabolism | Low biotransformation[8] | Not significantly metabolized[11] | Negligible metabolism |
| Elimination Half-life | 3-4 hours | 5-7 hours[11] | 4.5-7 hours (mean 6.3 hours)[12] |
Efficacy Insights from Preclinical and Clinical Data:
-
Neuropathic Pain: Both gabapentin and pregabalin are considered first-line treatments for neuropathic pain. Some studies suggest that pregabalin may offer faster and more significant pain relief compared to gabapentin. A meta-analysis indicated that pregabalin showed superior results in reducing pain scores compared to gabapentin. Another study in neuropathic cancer pain found a significant morphine-sparing effect with pregabalin compared to gabapentin and amitriptyline.
-
Spasticity: Baclofen is highly effective in managing spasticity, particularly of spinal origin.[9][10]
-
Anxiety: Pregabalin has demonstrated efficacy in treating generalized anxiety disorder, with effects appearing within one week of use and being comparable to benzodiazepines but with a lower risk of dependence.[12]
-
Potency: In studies on epilepsy, pregabalin was estimated to be approximately 2.4 times more potent than gabapentin.
Visualizing the Mechanisms of Action
GABAergic Signaling Pathway
The following diagram illustrates the key components of a GABAergic synapse and the points of intervention for baclofen and the gabapentinoids.
Caption: A simplified diagram of a GABAergic synapse illustrating the sites of action for Baclofen (GABAB receptors) and Gabapentin/Pregabalin (α2δ-1 subunit of VGCCs).
Experimental Protocols for Efficacy Evaluation
The evaluation of GABA analogs requires a multi-tiered approach, from in vitro assays to in vivo behavioral models. Here are two representative protocols:
In Vivo Model: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model is widely used to screen for analgesic compounds effective against neuropathic pain.
Methodology:
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.
-
Post-Operative Care: Animals are allowed to recover for 7-14 days, during which they develop signs of neuropathic pain.
-
Behavioral Testing (Baseline): Assess baseline pain responses using:
-
Von Frey Filaments: To measure mechanical allodynia (pain response to a non-painful stimulus).
-
Plantar Test: To measure thermal hyperalgesia (increased sensitivity to a heat stimulus).
-
-
Drug Administration: The test compound (e.g., gabapentin, pregabalin) or vehicle is administered (e.g., orally or intraperitoneally).
-
Post-Drug Behavioral Testing: Repeat the behavioral tests at specific time points after drug administration to assess the analgesic effect.
-
Data Analysis: Compare the withdrawal thresholds or latencies before and after drug treatment. A significant increase indicates an analgesic effect.
Causality and Validation: The development of allodynia and hyperalgesia following nerve injury mimics the symptoms of human neuropathic pain. The reversal of these behaviors by a test compound provides strong evidence of its potential therapeutic efficacy.
In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to a drug, providing mechanistic insights.
Methodology:
-
Cell Preparation: Use cultured neurons (e.g., dorsal root ganglion neurons) or brain slices.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron. The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The neuron's membrane potential is held at a constant value (e.g., -70 mV).
-
Drug Application: The test compound (e.g., baclofen) is applied to the cell via a perfusion system.
-
Data Acquisition: Record the electrical currents flowing across the cell membrane. For example, activation of GABAB receptors by baclofen will elicit an outward potassium current.
-
Data Analysis: Measure the amplitude and kinetics of the drug-evoked currents to determine the potency and efficacy of the compound.
Causality and Validation: This method directly measures the physiological effect of a compound on its target ion channels or receptors, providing a clear link between drug binding and cellular response.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of a novel GABA analog.
Caption: A flowchart depicting the typical stages of preclinical research for a novel GABA analog, from initial screening to candidate selection.
Conclusion
While a direct comparative analysis of "this compound" is precluded by the current lack of data, a thorough examination of established GABA analogs—Baclofen, Gabapentin, and Pregabalin—offers invaluable insights for researchers in the field. These compounds, while structurally related to GABA, exhibit remarkably distinct mechanisms of action, leading to different therapeutic profiles. Baclofen's efficacy in spasticity is a direct result of its GABAB receptor agonism, whereas the gabapentinoids, particularly pregabalin, have emerged as cornerstone treatments for neuropathic pain through their modulation of voltage-gated calcium channels. Understanding these differences, supported by the robust experimental methodologies outlined, is crucial for the rational design and development of the next generation of neuromodulatory therapies targeting the GABAergic system.
References
- 1. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]
- 2. 3-amino-2-(4-chlorophenyl)propanoic Acid | C9H10ClNO2 | CID 10726679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (R)-3-Amino-2-(2-bromobenzyl)propanoic acid (EVT-14130085) [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 1581238-31-4|(R)-3-Amino-2-(4-chlorobenzyl)propanoic acid|BLD Pharm [bldpharm.com]
- 8. 1581238-32-5|(S)-3-Amino-2-(4-chlorobenzyl)propanoic acid|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Investigating the Cross-Reactivity of 3-Amino-2-(4-chlorobenzyl)propanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor cross-reactivity profile of the novel compound, 3-Amino-2-(4-chlorobenzyl)propanoic Acid. Due to the limited publicly available data on this specific molecule, this document outlines a robust, experimentally-driven approach to characterize its selectivity. We will draw comparisons to the well-characterized structural analog, Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a selective agonist for the GABA-B receptor, to provide context and a benchmark for analysis.[1][2][3][4]
The central hypothesis guiding this proposed investigation is that the structural similarity of this compound to Baclofen suggests a primary affinity for the GABA-B receptor. However, subtle structural modifications can significantly alter receptor interactions, necessitating a thorough cross-reactivity assessment to ensure target selectivity and identify potential off-target effects.
Understanding the Primary Target: The GABA-B Receptor
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system (CNS).[5] GABA exerts its effects through two main classes of receptors: GABA-A, which are ionotropic chloride channels, and GABA-B, which are metabotropic G-protein coupled receptors (GPCRs).[6][7]
Baclofen is a potent and selective GABA-B receptor agonist.[5][8] Activation of GABA-B receptors leads to a cascade of inhibitory intracellular events, including the opening of potassium channels, a decrease in calcium conductance, and the inhibition of adenylyl cyclase.[5][6] This results in a hyperpolarization of the neuronal membrane, leading to a reduction in neuronal excitability and the therapeutic effects of muscle relaxation and spasticity reduction.[2][3][4]
GABA-B Receptor Signaling Pathway
Caption: Simplified GABA-B receptor signaling cascade upon agonist binding.
Experimental Framework for Cross-Reactivity Profiling
A tiered approach is recommended to efficiently characterize the selectivity of this compound. This involves an initial broad screening against a panel of common off-target receptors, followed by more detailed pharmacological characterization for any identified "hits."
Tier 1: Broad Receptor Screening (Binding Assays)
The initial step is to perform radioligand binding assays against a comprehensive panel of receptors, ion channels, and transporters. This provides a rapid and cost-effective method to identify potential off-target interactions.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes: Obtain commercially available cell lines overexpressing the target receptors or prepare membrane fractions from tissues known to express the receptors of interest.
-
Assay Buffer Preparation: Prepare a suitable binding buffer for each receptor target, optimizing pH, ionic strength, and co-factors as required.
-
Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of the test compound (this compound) and the comparator (Baclofen).
-
Equilibrium: Incubate the plates at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is typically done by non-linear regression analysis of the concentration-response curve. The affinity of the compound for the receptor (Ki) can then be calculated using the Cheng-Prusoff equation.
Proposed Receptor Panel for Broad Screening
A standard industry panel for safety and selectivity profiling should be employed. This would typically include, but is not limited to:
-
GPCRs: Adrenergic (α1, α2, β), Dopaminergic (D1-D5), Serotonergic (5-HT1-7), Muscarinic (M1-M5), Histaminergic (H1-H4), Opioid (μ, δ, κ).
-
Ion Channels: Sodium, Potassium, Calcium, and Chloride channels.
-
Neurotransmitter Transporters: DAT, NET, SERT.
-
Enzymes: MAO-A, MAO-B, PDE.
Hypothetical Comparative Binding Data
The following table illustrates a potential outcome of a broad screening study, comparing the binding affinities (Ki, in nM) of this compound and Baclofen.
| Receptor Target | This compound (Ki, nM) | Baclofen (Ki, nM) |
| GABA-B | 50 | 45 |
| GABA-A | >10,000 | >10,000 |
| Adrenergic α1 | 1,200 | >10,000 |
| Adrenergic α2 | 850 | >10,000 |
| Dopamine D2 | >10,000 | >10,000 |
| Serotonin 5-HT2A | 2,500 | >10,000 |
| Muscarinic M1 | >10,000 | >10,000 |
Note: Data is hypothetical and for illustrative purposes only.
Tier 2: Functional Characterization of "Hits"
For any receptors where significant binding is observed (typically Ki < 1 µM), it is crucial to perform functional assays to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Experimental Protocol: [³⁵S]GTPγS Binding Assay (for GPCRs)
This assay measures the activation of G-proteins, which is a direct downstream consequence of GPCR activation.
-
Membrane Preparation: Use membranes from cells expressing the receptor of interest.
-
Incubation: Incubate the membranes with GDP, the test compound at various concentrations, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
G-protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Counting: Separate the bound from free [³⁵S]GTPγS via filtration and quantify using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the compound concentration to generate a dose-response curve and determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).
Proposed Experimental Workflow
Caption: A tiered workflow for assessing compound cross-reactivity.
Interpreting the Data: Selectivity Index
The selectivity of a compound is a quantitative measure of its ability to interact with its intended target over other receptors. The selectivity index can be calculated by dividing the affinity (Ki or EC50) for the off-target receptor by the affinity for the primary target.
Selectivity Index = Ki (Off-Target) / Ki (Primary Target)
A higher selectivity index indicates a more selective compound. For example, based on our hypothetical data, the selectivity of this compound for the GABA-B receptor over the Adrenergic α2 receptor would be:
850 nM / 50 nM = 17-fold selectivity.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to characterizing the cross-reactivity profile of this compound. By employing a combination of broad binding screens and subsequent functional assays, researchers can build a comprehensive understanding of the compound's selectivity. Comparing these findings to the well-established profile of Baclofen will provide valuable context for its potential as a selective GABA-B receptor modulator. The ultimate goal is to generate robust data that can confidently guide further preclinical and clinical development, ensuring both efficacy and safety.
References
- 1. Baclofen - Wikipedia [en.wikipedia.org]
- 2. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GABAB Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 7. GABA receptor - Wikipedia [en.wikipedia.org]
- 8. GABAB receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the In Vivo Efficacy of GABA-B Receptor Agonists: Baclofen and the Investigational Compound 3-Amino-2-(4-chlorobenzyl)propanoic Acid
An Objective Analysis for Researchers and Drug Development Professionals
In the landscape of neuromuscular research and therapeutics, the quest for potent and specific modulators of the γ-aminobutyric acid (GABA) system is paramount. Baclofen, a structural analog of GABA, has long been a cornerstone in the management of spasticity. This guide provides a detailed comparison of the well-established in vivo efficacy of Baclofen with the investigational compound, 3-Amino-2-(4-chlorobenzyl)propanoic Acid, a molecule of interest due to its structural similarity to Baclofen.
At present, the scientific literature lacks published in vivo efficacy data for this compound. Therefore, this guide will first establish a comprehensive baseline of Baclofen's pharmacological profile and its assessment in preclinical models. Subsequently, it will introduce this compound and, in lieu of comparative data, will propose a rigorous experimental framework for its in vivo evaluation against Baclofen. This framework is designed to empower researchers to conduct their own comparative studies, generating the critical data needed to ascertain the therapeutic potential of this novel compound.
The Benchmark: Baclofen's Mechanism and In Vivo Profile
Baclofen exerts its therapeutic effects as a selective agonist for the GABA-B receptor, a metabotropic G-protein coupled receptor.[1] Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, resulting in a hyperpolarization of neurons and a reduction in the release of excitatory neurotransmitters.[2] This mechanism underlies its efficacy as a muscle relaxant and antispasmodic agent.[1]
The in vivo efficacy of Baclofen is well-documented across various animal models. Key therapeutic effects include:
-
Muscle Relaxation: Baclofen effectively reduces muscle tone and spasticity.
-
Antinociception: It has been shown to possess analgesic properties in various pain models.
Conversely, its clinical utility can be limited by a range of side effects, including sedation, muscle weakness, and cognitive impairment. A critical aspect of preclinical evaluation is therefore to determine the therapeutic window, comparing the doses required for therapeutic efficacy with those that produce adverse effects.
The Contender: this compound
This compound is a propanoic acid derivative with a chemical structure that suggests potential interaction with the GABA system. Its structural features, including the aminopropanoic acid backbone and the chlorobenzyl moiety, bear resemblance to Baclofen.
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| Baclofen | β-(4-chlorophenyl)-γ-aminobutyric acid | C₁₀H₁₂ClNO₂ | 213.66 g/mol |
| This compound | 3-amino-2-(4-chlorophenyl)propanoic acid | C₉H₁₀ClNO₂ | 199.63 g/mol |
Despite the structural similarities that suggest a potential for similar pharmacological activity, there is a notable absence of published in vivo studies evaluating the efficacy and side-effect profile of this compound. To address this knowledge gap, a direct, systematic comparison with Baclofen is warranted.
Proposed Experimental Framework for Comparative In Vivo Efficacy
The following section outlines a series of established and robust experimental protocols to directly compare the in vivo efficacy and side-effect profile of this compound with Baclofen.
Signaling Pathway: GABA-B Receptor Activation
The primary hypothesis is that both compounds act as agonists at the GABA-B receptor. The downstream signaling cascade is depicted below.
Caption: Simplified GABA-B receptor signaling pathway.
Experimental Workflow
A logical workflow is essential for a comprehensive comparison.
Caption: Proposed workflow for in vivo comparative analysis.
Detailed Experimental Protocols
The rotarod test is a widely accepted method for evaluating motor coordination and the muscle relaxant effects of pharmacological agents in rodents.
Objective: To determine the dose-dependent effect of this compound and Baclofen on motor coordination and muscle relaxation.
Apparatus: An automated rotarod apparatus with adjustable rotation speed.
Procedure:
-
Acclimation and Training:
-
Acclimate mice or rats to the testing room for at least one hour before the experiment.
-
Train the animals on the rotarod at a constant, low speed (e.g., 4-5 RPM) for several trials over 2-3 days until a stable baseline performance is achieved (e.g., remaining on the rod for 120-180 seconds).
-
-
Dosing:
-
On the test day, administer the vehicle, Baclofen (e.g., 1, 2.5, 5 mg/kg), or this compound (a similar or broader dose range) via the chosen route (e.g., intraperitoneal injection).
-
-
Testing:
-
At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotarod.
-
The rod can be set to a constant speed or an accelerating speed (e.g., 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod. A shorter latency compared to the vehicle-treated group indicates motor impairment or muscle relaxation.
-
A cut-off time (e.g., 300 seconds) should be established.
-
Data Analysis: The mean latency to fall for each treatment group will be compared using ANOVA followed by post-hoc tests to determine significant differences from the vehicle control and between the active compounds. An ED₅₀ (the dose causing 50% of the maximal effect) can be calculated for each compound to compare potency.
The hot plate test is a classic method for assessing the central analgesic effects of drugs.
Objective: To evaluate and compare the potential antinociceptive effects of this compound and Baclofen.
Apparatus: A hot plate apparatus with a precisely controlled surface temperature.
Procedure:
-
Baseline Measurement:
-
Gently place the animal on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency to the first sign of nociception, such as licking a hind paw or jumping. This is the baseline latency.
-
A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
-
Dosing:
-
Administer the vehicle, Baclofen, or this compound at various doses.
-
-
Testing:
-
At peak effect time post-administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The data are often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The %MPE for each group will be compared to determine the analgesic efficacy and potency of each compound.
Conclusion and Future Directions
While Baclofen remains a critical tool in the management of spasticity, the development of novel GABA-B receptor agonists with potentially improved efficacy or a more favorable side-effect profile is a key objective in neuroscience research. This compound represents one such candidate, but its therapeutic potential remains uncharacterized.
The experimental framework outlined in this guide provides a clear and robust pathway for the head-to-head in vivo comparison of these two compounds. The data generated from these studies will be instrumental in determining if this compound offers any advantages over Baclofen and whether it warrants further investigation as a potential therapeutic agent. The scientific community eagerly awaits the results of such investigations to further refine our understanding and treatment of conditions amenable to GABA-B receptor modulation.
References
A Comprehensive Guide to Confirming the Binding of 3-Amino-2-(4-chlorobenzyl)propanoic Acid to GABA Receptors
For researchers, scientists, and drug development professionals, the identification and characterization of novel ligands for neurotransmitter receptors is a cornerstone of advancing therapeutics for neurological and psychiatric disorders. This guide provides an in-depth, technically-focused framework for confirming and characterizing the binding of the novel compound, 3-Amino-2-(4-chlorobenzyl)propanoic Acid, to γ-aminobutyric acid (GABA) receptors. By leveraging established methodologies and comparing the compound's performance against well-characterized alternatives, this guide offers a robust pathway for its pharmacological evaluation.
Introduction: The Significance of GABA Receptor Ligands
The GABAergic system is the primary inhibitory network in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] GABA receptors are broadly classified into two main types: GABAA receptors, which are ligand-gated ion channels, and GABAB receptors, which are G-protein coupled receptors.[2] Dysregulation of the GABAergic system is implicated in a wide range of disorders, including anxiety, epilepsy, spasticity, and sleep disorders. Consequently, the development of novel ligands that can selectively modulate GABA receptor activity remains a high-priority area in drug discovery.
This compound is a structural analog of known GABAergic modulators such as Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) and Phenibut (β-phenyl-γ-aminobutyric acid).[3][4] Baclofen is a selective GABAB receptor agonist widely used as a muscle relaxant.[5] Phenibut also acts primarily on GABAB receptors, with some activity at GABAA receptors, and is noted for its anxiolytic and nootropic effects.[4] The structural similarity of this compound to these compounds strongly suggests its potential as a novel GABA receptor ligand. This guide outlines a comprehensive, multi-faceted approach to rigorously test this hypothesis.
Comparative Framework: Selecting Appropriate Controls
To objectively assess the binding and functional activity of this compound, a panel of well-characterized GABA receptor ligands should be employed as positive and negative controls.
| Compound | Receptor Target(s) | Mechanism of Action | Role in this Guide |
| GABA | GABAA and GABAB | Endogenous Agonist | Positive Control |
| Baclofen | GABAB | Selective Agonist | Positive Control (GABAB) |
| Muscimol | GABAA | Potent, Selective Agonist | Positive Control (GABAA) |
| Bicuculline | GABAA | Competitive Antagonist | Negative Control (GABAA) |
| CGP-54626 | GABAB | Potent, Selective Antagonist | Negative Control (GABAB) |
A Multi-Tiered Experimental Approach for Comprehensive Characterization
A thorough investigation into the binding of a novel compound to its putative target requires a combination of techniques that probe different aspects of the ligand-receptor interaction. The following three-tiered approach provides a logical and self-validating workflow, starting from initial binding confirmation and progressing to functional characterization and computational modeling.
Caption: A multi-tiered experimental workflow for characterizing novel GABA receptor ligands.
Tier 1: Radioligand Binding Assays - Quantifying Affinity
Radioligand binding assays are a fundamental technique for directly measuring the affinity of a compound for a specific receptor.[6] These assays utilize a radiolabeled ligand with known high affinity for the target receptor and measure the ability of the unlabeled test compound to displace it.
Experimental Protocol: GABAB Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the GABAB receptor.
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this step multiple times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared membranes (typically 50-100 µg of protein per well), a fixed concentration of a GABAB-selective radioligand (e.g., 2 nM [3H]CGP-54626), and varying concentrations of the test compound (this compound) or control compounds (GABA, Baclofen).[7]
-
To determine non-specific binding, include wells with a high concentration of an unlabeled GABAB agonist (e.g., 100 µM GABA or Baclofen).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[7]
-
-
Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Comparative Data: GABAB Receptor Binding Affinity
| Compound | IC50 (nM) | Ki (nM) |
| GABA | 150 | 120 |
| Baclofen | 250 | 200 |
| This compound | 500 | 400 |
| Muscimol | >100,000 | >80,000 |
This table presents hypothetical data for illustrative purposes.
A similar experimental design can be used to assess binding to GABAA receptors, using a GABAA-selective radioligand such as [3H]muscimol or [3H]flunitrazepam.[8][9]
Tier 2: Electrophysiology - Assessing Functional Activity
While binding assays confirm a physical interaction, they do not reveal whether the compound acts as an agonist, antagonist, or allosteric modulator. Electrophysiological techniques, such as the patch-clamp method, are essential for characterizing the functional consequences of ligand binding.[10][11]
Experimental Protocol: Whole-Cell Patch-Clamp Recordings
This protocol measures changes in membrane current in response to the application of the test compound in cells expressing GABA receptors.
-
Cell Preparation:
-
Use a cell line stably expressing the GABA receptor subtype of interest (e.g., HEK293 cells expressing GABAB1b and GABAB2 subunits) or primary neurons.
-
Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Setup:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal ("giga-seal") with the membrane of a single cell.
-
Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.
-
-
Compound Application and Data Acquisition:
-
Hold the cell at a specific membrane potential (e.g., -60 mV).
-
Apply the test compound and control ligands at various concentrations using a fast perfusion system.
-
Record the resulting changes in membrane current. For GABAB receptors, which couple to G-protein-gated inwardly rectifying potassium (GIRK) channels, an outward current is expected upon agonist application. For GABAA receptors, a chloride-mediated inward current is typically observed.
-
To test for antagonistic activity, co-apply the test compound with a known agonist (e.g., GABA or Baclofen).
-
-
Data Analysis:
-
Measure the peak amplitude of the current response at each concentration.
-
Plot the normalized current response against the logarithm of the agonist concentration.
-
Fit the data to the Hill equation to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.
-
Hypothetical Comparative Data: Functional Potency at GABAB Receptors
| Compound | EC50 (µM) | Maximal Response (% of GABA) |
| GABA | 5 | 100 |
| Baclofen | 10 | 95 |
| This compound | 25 | 80 |
This table presents hypothetical data for illustrative purposes.
Caption: Simplified signaling pathway of the GABAB receptor.
Tier 3: Computational Docking - Predicting Binding Interactions
Computational docking is a powerful in silico method used to predict the preferred binding mode and affinity of a ligand to a receptor with a known three-dimensional structure.[12][13] This approach can provide valuable insights into the specific molecular interactions that govern binding and can help rationalize the experimental data.
Protocol: Molecular Docking of this compound into the GABAB Receptor
-
Preparation of Receptor and Ligand Structures:
-
Obtain the 3D structure of the GABAB receptor from a protein database (e.g., the Protein Data Bank). If a full-length structure is unavailable, the extracellular ligand-binding domain (Venus flytrap domain) can be used.[14]
-
Prepare the receptor structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D conformation of this compound and optimize its geometry using molecular mechanics.
-
-
Docking Simulation:
-
Define the binding site on the receptor based on the location of the co-crystallized ligand in the experimental structure or through binding site prediction algorithms.
-
Use a docking program (e.g., AutoDock, Glide, or GOLD) to systematically explore different orientations and conformations of the ligand within the binding site.
-
The program will score each pose based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts.
-
Compare the predicted binding mode and interactions with those of known ligands like GABA and Baclofen.
-
Predicted Comparative Data: Binding Affinity and Key Interactions
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| GABA | -7.5 | Ser246, Gln312, Tyr366 |
| Baclofen | -8.2 | Ser246, Tyr250, Trp278 |
| This compound | -8.5 | Ser246, Tyr250, Phe320 |
This table presents hypothetical data for illustrative purposes. Residue numbering is hypothetical.
Conclusion: A Pathway to Pharmacological Confirmation
The structural analogy of this compound to established GABAergic modulators presents a compelling case for its investigation as a novel ligand for GABA receptors. The multi-tiered approach detailed in this guide, combining radioligand binding assays, electrophysiological recordings, and computational docking, provides a rigorous and comprehensive framework for confirming its binding, characterizing its functional activity, and understanding its mechanism of action at a molecular level. By systematically comparing its performance against well-defined controls, researchers can confidently and objectively determine the pharmacological profile of this promising compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Baclofen - Wikipedia [en.wikipedia.org]
- 4. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Structure-Guided Computational Methods Predict Multiple Distinct Binding Modes for Pyrazoloquinolinones in GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Amino-2-(4-chlorobenzyl)propanoic Acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-Amino-2-(4-chlorobenzyl)propanoic Acid. As a chlorinated organic compound and a structural analog of the pharmacologically active substance Baclofen, this chemical requires meticulous handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined herein are synthesized from regulatory guidelines and field-proven laboratory safety practices, providing a self-validating system for waste management.
Hazard Assessment and Characterization: The Rationale for Caution
-
Chlorinated Organic Compound: The presence of a chlorine atom on the benzyl group places this substance in a category of chemicals that can be hazardous to the environment. Chlorinated organic materials are often toxic to aquatic life and can be persistent.[2][3] Improper disposal, such as drain disposal, is strictly prohibited as it can lead to the formation of harmful disinfection by-products in wastewater treatment systems.[4] The recommended disposal method for such compounds is typically high-temperature incineration by a licensed waste management facility to ensure complete destruction.[2][5]
-
Baclofen Analog: Structurally, this compound is an analog of Baclofen, a muscle relaxant that acts on the central nervous system.[6] Safety data for Baclofen classifies it as a "TOXIC SOLID, ORGANIC, N.O.S." (UN 2811), requiring disposal as hazardous waste.[7] Therefore, this compound must be handled with the assumption of similar pharmacological activity and toxicity.
Based on this analysis, all waste containing this compound, whether in solid form, in solution, or as contaminated labware, must be treated as hazardous chemical waste .
Table 1: Hazard Profile and Disposal Summary
| Property | Assessment | Justification & Causality |
| Chemical Class | Chlorinated Aromatic Amino Acid; GABA Analog | The chloro-benzyl group necessitates controlled thermal decomposition. The amino acid structure implies potential reactivity. |
| Inferred Hazards | Toxic, Potential Skin/Eye Irritant | Based on the classification of its analog, Baclofen, which is transported as a toxic solid.[7] Standard practice for novel amino acid derivatives dictates caution. |
| Environmental Hazard | Potential for long-term aquatic toxicity | Chlorinated organic compounds are known environmental hazards if released into waterways.[2][3] |
| Primary Disposal Route | Incineration via Licensed Hazardous Waste Vendor | This is the standard and required method for chlorinated organic residues to ensure complete and permanent destruction, preventing environmental release.[2][8] |
| Regulatory Context | Resource Conservation and Recovery Act (RCRA) | As a laboratory-generated chemical waste with toxic characteristics, its disposal is governed by EPA regulations under RCRA.[8][9] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling
Before handling the chemical for any purpose, including disposal, adherence to standard laboratory safety protocols is mandatory. The primary routes of exposure are inhalation of dust and direct contact with skin or eyes.
-
Engineering Controls: Always handle the solid compound inside a certified chemical fume hood to minimize inhalation risk.[10][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses or goggles.[11]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the collection and disposal of this compound waste. This process ensures compliance with EPA and local regulations.
Disposal Decision Workflow
Caption: Decision workflow for proper waste stream management.
Protocol Steps:
-
Waste Segregation:
-
Containerization:
-
Use only containers that are in good condition, leak-proof, and made of a material compatible with the chemical (e.g., a glass or polyethylene bottle).[13] The container must have a secure, screw-top cap.
-
Fill liquid waste containers to no more than 90% capacity to allow for expansion and prevent spills.[8]
-
Keep the container closed at all times except when adding waste.[14]
-
-
Labeling:
-
All waste containers must be clearly labeled as soon as waste is first added.[15]
-
The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An indication of the hazard(s), such as "Toxic "
-
The approximate concentration and composition if it is a solution.
-
-
-
On-Site Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[13][15]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.
-
-
Final Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[16]
-
Do not attempt to treat or dispose of the chemical waste yourself. The waste will be transported by trained professionals to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper disposal, which for this class of chemical is high-temperature incineration.[2]
-
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
-
For Small Solid Spills:
-
Ensure proper PPE is worn.
-
Gently sweep the solid material to avoid creating dust.[11] A dustpan and brush or absorbent pads can be used.
-
Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate the spill area by wiping with a cloth dampened with a 70% ethanol solution. Place the used cloth in the hazardous waste container.
-
-
For Large Spills (Solid or Liquid):
-
Evacuate the immediate area.
-
Alert others in the vicinity and close the laboratory doors.[10]
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
-
Disposal of Empty Containers
An "empty" container that once held this compound must be managed correctly to be considered non-hazardous.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[14][16]
-
Collect Rinsate: Crucially, the first rinse, and preferably all three, must be collected and disposed of as liquid hazardous chemical waste. [14]
-
Deface Label: After the container is clean and dry, the original chemical label must be completely removed or defaced.[16]
-
Final Disposal: The clean, de-labeled container can now be disposed of in the appropriate laboratory glass or plastic recycling bin.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. echemi.com [echemi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
- 4. researchgate.net [researchgate.net]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. epa.gov [epa.gov]
- 10. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 11. fishersci.com [fishersci.com]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
